2-Methoxy-3-(trifluoromethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZMKOUJOLVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602600 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634187-08-9 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, and its role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.
Core Properties and Safety Data
This compound, with the CAS number 634187-08-9 , is a substituted aniline derivative that has garnered significant interest in the field of drug discovery.[1][2][3] The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for creating complex molecular architectures with desired biological activities.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted through computational models.
| Property | Value | Source |
| CAS Number | 634187-08-9 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NO | [2][3] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| Physical Form | Liquid | |
| Boiling Point | 236.6 ± 40.0 °C (Predicted) | |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Not miscible or difficult to mix with water. | |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | |
| Purity | Typically ≥96% | [2] |
Spectral Data
Characterization of this compound is typically performed using standard analytical techniques. Spectral data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are available from various commercial suppliers.[1][3]
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification and associated hazard statements are provided below.
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | ||
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure. |
Applications in Drug Discovery and Development
Substituted anilines, particularly those containing fluorine moieties, are privileged structures in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.
The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring allows for precise modification and elaboration to generate potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.
Representative Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
Step 1: O-Trifluoromethylation of an N-Aryl-N-hydroxyacetamide
-
To a solution of an N-aryl-N-hydroxyacetamide (1.0 eq) in a suitable solvent such as chloroform, add a catalytic amount of cesium carbonate (Cs₂CO₃).
-
To this mixture, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 eq) at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Thermally Induced Intramolecular OCF₃ Migration
-
The purified N-(trifluoromethoxy)acetamido intermediate is dissolved in a high-boiling solvent such as nitromethane.
-
The solution is heated to a high temperature (e.g., 120 °C) in a sealed vessel.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, where a substituted aniline, such as this compound, serves as a key starting material.
Caption: Generalized workflow for kinase inhibitor synthesis.
This diagram outlines the key stages from the initial coupling of the aniline derivative with a heterocyclic core to the final stages of biological evaluation and lead optimization in the drug discovery pipeline. This compound plays a crucial role in the initial steps, providing a foundational scaffold that is subsequently modified to achieve the desired pharmacological profile.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-(trifluoromethyl)aniline, with the CAS number 634187-08-9, is an aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and a trifluoromethyl group on the aniline scaffold, imparts unique electronic and lipophilic characteristics. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant synthesis workflows.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its application in synthesis, formulation, and biological screening.
| Property | Value | Source |
| CAS Number | 634187-08-9 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| LogP (calculated) | 2.2962 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
| SMILES | NC1=CC=CC(C(F)(F)F)=C1OC | [1] |
Experimental Protocols & Synthesis
General Protocol for Synthesis of Substituted Anilines
A common route for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound. The following is a generalized protocol that can be adapted for the synthesis of this compound from its nitro precursor.
Reaction: Reduction of 1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
Materials:
-
1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas source
-
Diatomaceous earth (Celite)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
A solution of the starting nitroaromatic compound is prepared in a suitable solvent like methanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere, typically by using a hydrogen-filled balloon or a hydrogenation apparatus, and stirred at room temperature.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude aniline product.
-
Further purification can be achieved through column chromatography if necessary.
General Workflow for Characterization
The identity and purity of synthesized this compound would be confirmed using a standard suite of analytical techniques.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related isomers and aniline derivatives provide essential safety guidance.
-
Hazard Classification: Anilines are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3] They can cause skin and eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is recommended to protect it from light.[1]
-
In case of Exposure:
Always consult a comprehensive and compound-specific Safety Data Sheet before handling.
References
2-Methoxy-3-(trifluoromethyl)aniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the known molecular structure and properties of 2-Methoxy-3-(trifluoromethyl)aniline. The document is intended for an audience with a high level of technical and scientific expertise.
Molecular Identity and Structure
This compound is an aromatic organic compound belonging to the aniline family. Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃), an amino group (-NH₂), and a trifluoromethyl group (-CF₃). The trifluoromethyl group, a common pharmacophore, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which can significantly influence a molecule's biological activity and metabolic stability.
The molecular formula for this compound is C₈H₈F₃NO.[1]
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is presented below.
Physicochemical Data
Quantitative data for this compound is limited in publicly available scientific literature. The following table summarizes the key molecular identifiers and calculated properties. It is critical to note the absence of experimentally determined data such as melting point, boiling point, and pKa.
| Parameter | Value | Source |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| Monoisotopic Mass | 191.0558 Da | [1] |
| IUPAC Name | This compound | |
| SMILES | COC1=C(C=CC=C1N)C(F)(F)F | [1] |
| InChI | InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | [1] |
| Predicted XlogP | 2.1 | [1] |
Note: The molecular weight is consistent across isomers with the same molecular formula.
Experimental Protocols and Synthesis
A generalized workflow for a potential synthesis route is illustrated below. This represents a logical, hypothetical pathway and is not based on a published experimental protocol for this specific molecule.
Applications in Research and Drug Development
There is currently no specific information available in peer-reviewed journals or patent literature detailing the use of this compound as a key intermediate or active pharmaceutical ingredient (API) in drug development. While its structural isomers, such as 3-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-3-(trifluoromethyl)aniline, are cited as intermediates for pharmaceuticals and agrochemicals, the utility of the 2-methoxy-3-(trifluoromethyl) isomer remains undocumented.[3][6]
The presence of the trifluoromethyl group is of significant interest in medicinal chemistry for its role in enhancing drug efficacy and metabolic profiles.[7][8] Therefore, this compound may be a compound of interest for synthetic and medicinal chemists exploring novel chemical space, but its practical application has not yet been established.
Conclusion
This compound is a well-defined chemical entity in terms of its molecular structure and weight. However, there is a notable scarcity of public-domain information regarding its physicochemical properties, experimental protocols, and applications. This presents an opportunity for further research to characterize this compound and explore its potential utility in drug discovery and materials science. Professionals are advised to rely on data for structurally similar compounds with caution and to perform independent validation for any intended application.
References
- 1. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility of 2-Methoxy-3-(trifluoromethyl)aniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-3-(trifluoromethyl)aniline is a substituted aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group and a trifluoromethyl group on the aniline core, imparts unique electronic and physicochemical properties that are valuable in medicinal chemistry.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its design, synthesis, formulation, and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is essential for developing robust synthetic routes, purification strategies (such as crystallization), and suitable formulations for preclinical and clinical studies.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on the predicted solubility profile based on its molecular structure and outlines a detailed experimental protocol for its precise determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and the solvent. The structure of this compound suggests a nuanced solubility profile.
-
Aromatic Core: The benzene ring provides a non-polar, hydrophobic character, suggesting solubility in aromatic solvents like toluene and non-polar aprotic solvents.
-
Amine Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Methoxy Group (-OCH₃): This ether linkage is a polar, aprotic group that can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. Its presence significantly increases the compound's affinity for non-polar and weakly polar organic solvents.
Based on these structural features, the following qualitative solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) and chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform), where a combination of dipole-dipole interactions and dispersion forces can effectively solvate the molecule.
-
Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol, Isopropanol). While the amine and methoxy groups can form hydrogen bonds, the overall steric bulk and the hydrophobic nature of the trifluoromethyl-substituted benzene ring may limit miscibility compared to smaller, less substituted anilines.
-
Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Heptane). The polarity imparted by the amine and methoxy groups is likely to make the compound poorly soluble in these highly non-polar environments.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound is not widely reported. The following table is provided as a template for researchers to record experimentally determined values, which are essential for precise process development and formulation.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Dichloromethane | Chlorinated | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Tetrahydrofuran | Aprotic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Isopropanol | Protic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | Aprotic Polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | Aromatic | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Heptane | Non-polar | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2] This protocol provides a reliable means to generate the quantitative data required for the table above.
4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.
4.2 Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE) and syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.3 Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 50-100 mg).
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial (e.g., 5.0 mL).
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is stable.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the same solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately dilute the filtered, saturated sample solution to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value is the solubility.
-
Convert the solubility to the desired units (g/L and mol/L using the molecular weight of this compound, which is 191.15 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the Isothermal Shake-Flask method.
Caption: Workflow for solubility determination via the Shake-Flask method.
References
Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Overview
Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for 2-Methoxy-3-(trifluoromethyl)aniline (CAS Number: 634187-08-9) is not publicly available at this time. While information regarding its chemical structure, molecular weight, and safety protocols is accessible, experimentally derived spectra necessary for a full technical guide are not present in the public domain.
This guide will, therefore, address the available information and provide a framework for the type of data that would be expected, alongside information for a closely related and more thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative approach can offer valuable insights for researchers working with similar chemical structures.
Physicochemical Properties
While experimental spectroscopic data is unavailable, basic physicochemical properties for this compound have been reported by various chemical suppliers.
| Property | Value | Source |
| CAS Number | 634187-08-9 | ChemScene, Sigma-Aldrich |
| Molecular Formula | C₈H₈F₃NO | ChemScene, Sigma-Aldrich |
| Molecular Weight | 191.15 g/mol | ChemScene, Sigma-Aldrich |
| Purity | ≥96% | ChemScene |
Predicted Spectroscopic Data
In the absence of experimental data, computational predictions can offer an estimation of the expected mass spectrometry results.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.06308 |
| [M+Na]⁺ | 214.04502 |
| [M-H]⁻ | 190.04852 |
| [M]⁺ | 191.05525 |
Note: This data is computationally predicted and has not been experimentally verified.
Experimental Protocols: A General Framework
Standard methodologies would be employed to acquire the spectroscopic data for this compound. The following are generalized protocols that would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include aromatic protons, a methoxy singlet, and an amine proton signal.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify the chemical shifts of the carbon atoms in the molecule.
-
¹⁹F NMR: Given the trifluoromethyl group, a ¹⁹F NMR experiment would be crucial for characterizing the fluorine environments.
Infrared (IR) Spectroscopy
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet. Key vibrational bands would be expected for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and strong C-F stretches characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectral analysis would likely be performed using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI-MS: This would provide information on the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
ESI-MS: This soft ionization technique would be used to observe the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like this compound follows a logical progression of spectroscopic techniques to elucidate and confirm its structure.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Data for the Isomer: 2-Methoxy-5-(trifluoromethyl)aniline
In contrast to the title compound, substantial spectroscopic data is available for the isomer 2-Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5). Researchers may find this data useful for comparative purposes. This information is readily accessible through public databases such as PubChem.
Conclusion
While a comprehensive technical guide on the spectroscopic data of this compound cannot be completed at this time due to the lack of publicly available experimental data, this document provides a framework of the expected analytical approach and highlights the type of information that is crucial for the full characterization of this compound. The provided workflow and general experimental protocols serve as a guide for researchers who may be in a position to synthesize and analyze this molecule. The lack of data also suggests an opportunity for further research to fully characterize this and other less-studied chemical entities.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-(trifluoromethyl)aniline (CAS No. 634187-08-9). This fluorinated aniline derivative is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents.[1] This document details a plausible synthetic route, outlines comprehensive characterization protocols, and presents key physicochemical and spectroscopic data. The information is intended to support researchers in the effective synthesis, purification, and identification of this compound for applications in drug discovery and novel material development.
Introduction
This compound is an aromatic amine featuring a benzene ring substituted with an amino group, a methoxy group at position 2, and a trifluoromethyl group at position 3. The interplay between the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group creates a unique electronic environment that influences the molecule's reactivity, lipophilicity, and metabolic stability.[1] These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and is known to enhance binding affinity and improve pharmacokinetic profiles of drug candidates.
Synthesis Pathway
While multiple synthetic strategies for trifluoromethylanilines exist, a common and reliable approach involves the reduction of a corresponding nitroaromatic precursor.[5] This guide proposes a two-step synthesis beginning with the nitration of 1-methoxy-2-(trifluoromethyl)benzene to form the key intermediate, 2-methoxy-3-(trifluoromethyl)nitrobenzene, followed by its catalytic hydrogenation to yield the target aniline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-3-(trifluoromethyl)nitrobenzene (Intermediate)
This protocol is based on standard nitration procedures for activated aromatic rings.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) dropwise to the sulfuric acid while maintaining the temperature below 10°C.
-
Addition of Substrate: To this nitrating mixture, add 1-methoxy-2-(trifluoromethyl)benzene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-methoxy-3-(trifluoromethyl)nitrobenzene. Further purification can be achieved via column chromatography.
Step 2: Synthesis of this compound
This protocol is adapted from established methods for the catalytic hydrogenation of nitroarenes.[5]
-
Reaction Setup: To a pressure-rated hydrogenation vessel, add the synthesized 2-methoxy-3-(trifluoromethyl)nitrobenzene, a suitable solvent such as methanol or ethanol, and 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas (H₂) to the desired pressure (atmospheric or higher).
-
Reaction: Heat the stirred mixture to 40-45°C. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to achieve high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical measurements and spectroscopic techniques should be employed.
Caption: General workflow for the purification and characterization of the final product.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 634187-08-9 | [1][6][7][8] |
| Molecular Formula | C₈H₈F₃NO | [1][7] |
| Molecular Weight | 191.15 g/mol | [7] |
| Appearance | Pale Yellow to Colorless Liquid | [1][6] |
| Purity | ≥96% | [1][7] |
| Storage | 2-8°C, sealed in dry, protect from light | [6][7][8] |
| Topological Polar Surface Area | 35.25 Ų | [7] |
| logP (Predicted) | 2.2962 | [7] |
Table 2: Spectroscopic Characterization Data (Predicted & Typical)
| Technique | Data / Observation |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. -OCH₃ Protons: Singlet around δ 3.9 ppm. -NH₂ Protons: Broad singlet, chemical shift variable (typically δ 3.5-4.5 ppm). |
| ¹³C NMR | Aromatic Carbons: Peaks between δ 110-150 ppm. C-CF₃: Quartet with a large coupling constant (J C-F) around δ 120-125 ppm. -OCH₃ Carbon: Peak around δ 55-60 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: Doublet peak around 3350-3500 cm⁻¹ (symmetric & asymmetric). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. C-O Stretch (Aryl Ether): ~1250-1270 cm⁻¹. C-F Stretch: Strong, broad absorptions around 1100-1300 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: m/z 192.06308. [M]⁺: m/z 191.05525.[9] |
Note: NMR and IR data are based on typical values for structurally similar compounds as explicit experimental data for this specific isomer is not widely published.[10][11][12][13][14]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified aniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two KBr or NaCl plates (for liquid) or prepare a KBr pellet (for solid).
-
Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analyze the spectrum to identify characteristic functional group frequencies as listed in Table 2.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.
-
Applications in Drug Development and Research
Aniline derivatives with trifluoromethyl groups are crucial scaffolds in modern medicinal chemistry. The specific substitution pattern of this compound makes it a versatile starting material.
Caption: Role as a key intermediate in the synthesis of high-value compounds.
-
Pharmaceuticals: The amino group serves as a handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and cyclization reactions, to build more complex heterocyclic systems.[3] Similar structures are used in the synthesis of analgesics and other CNS-active agents.[2]
-
Agrochemicals: Fluorinated anilines are precursors to a variety of pesticides and herbicides. The trifluoromethyl group often enhances the efficacy and stability of these agents.
-
Materials Science: The unique electronic properties of this molecule make it a candidate for incorporation into organic electronic materials, where electron-withdrawing and -donating groups can tune material performance.[4]
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthetic route via nitration and subsequent reduction is a robust and scalable method. The provided tables and protocols offer a clear path for researchers to obtain and verify this valuable chemical intermediate. Its structural features underscore its potential as a key building block for the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- 1. CAS 634187-08-9: Benzenamine, 2-methoxy-3-(trifluoromethyl… [cymitquimica.com]
- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 3. ossila.com [ossila.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 6. This compound | 634187-08-9 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 634187-08-9|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR [chemicalbook.com]
- 13. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
The Biological Activity of Trifluoromethylated Aniline Derivatives: A Guide for Drug Discovery Professionals
An in-depth technical guide
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, imparts unique physicochemical properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] When appended to the versatile aniline framework, the -CF3 group gives rise to a class of compounds—trifluoromethylated aniline derivatives—with a remarkably broad spectrum of biological activities. This guide provides a technical overview of these activities, focusing on key data, experimental methodologies, and relevant biological pathways.
Anticancer and Cytotoxic Activity
Trifluoromethylated aniline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases and the induction of apoptosis. Many of these compounds form the core scaffold of highly selective tyrosine kinase inhibitors (TKIs).[4]
Kinase Inhibition
A primary mechanism of action for many anticancer aniline derivatives is the inhibition of protein kinases that are overactive in malignant cells.[5] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are particularly prominent privileged structures for targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[4][6][7] Other kinases, such as SGK1, PI3K, mTOR, FLT3, and CHK1, have also been identified as targets.[6][8][9]
Table 1: Kinase Inhibitory Activity of Selected Trifluoromethylated Anilino-Derivatives
| Compound Class/Name | Target Kinase(s) | Reported Activity | Reference |
| PQR309 (Bimiralisib) | Pan-Class I PI3K / mTOR | Kᵢ (PI3Kα) = 17 nM | [8] |
| 2-Anilinoquinoline Derivative (8b) | SGK1 | Identified as a potent target | [6] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (30) | FLT3 / CHK1 | Potent dual inhibitor | [9] |
| 4-Anilinoquinazoline Derivatives | EGFR | Highly selective inhibitors | [4] |
Cellular Cytotoxicity
The kinase inhibitory effects of these compounds translate to potent cytotoxicity against a variety of human cancer cell lines. Derivatives have shown efficacy against lung, CNS, pancreatic, and prostate cancers, among others.[10][11][12]
Table 2: In Vitro Cytotoxicity of Selected Trifluoromethylated Aniline Derivatives
| Compound Class/Name | Cancer Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Reference |
| Quinobenzothiazinium Derivative (3) | BxPC-3 (Pancreatic) | IC₅₀ = 0.051 µM | [11] |
| Quinobenzothiazinium Derivative (3) | Panc-1 (Pancreatic) | IC₅₀ = 0.066 µM | [11] |
| 4-Anilinoquinazoline Derivative (6g) | MCF-7 (Breast) | GI₅₀ = 0.15 µM | [10] |
| 4-Anilinoquinazoline Derivative (6e) | MCF-7 (Breast) | GI₅₀ = 0.42 µM | [10] |
| α-Trifluoromethyl Chalcone (5) | DU145/TxR (Prostate) | IC₅₀ = 0.14–0.28 µM | [12] |
| 1,2,4-Triazole Derivative (Vg) | MCF-7 (Breast) | IC₅₀ = 0.891 µM | [13] |
Antimicrobial Activity
Several classes of trifluoromethylated aniline derivatives exhibit significant antimicrobial properties, including activity against drug-resistant bacterial strains and the ability to inhibit biofilm formation.[14][15] The mechanism often involves disruption of the bacterial cell membrane and suppression of key virulence factors.[14][15]
Antibacterial and Antibiofilm Efficacy
Compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have been studied for their effects on Vibrio species, which are common causes of foodborne illness.[15] These compounds not only inhibit the growth of planktonic cells but also disrupt biofilm integrity.[14][15] Other studies have highlighted potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]
Table 3: Antimicrobial Activity of Selected Trifluoromethylated Aniline Derivatives
| Compound/Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| ITFMA | V. parahaemolyticus | 50 µg/mL | [15] |
| ACNBF | V. parahaemolyticus | 100 µg/mL | [15] |
| N-(trifluoromethyl)phenyl pyrazole derivative (13) | MRSA | 3.12 µg/mL | [16] |
| 3,5-bis(trifluoromethyl)phenyl pyrazole derivative (2) | S. aureus | 1 to 2 µg/mL | [17] |
| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (1) | M. tuberculosis H37Rv | 3.13 µg/mL | [18] |
Virulence Factor Inhibition
Beyond direct bactericidal or bacteriostatic effects, these derivatives can neutralize bacterial pathogenicity by inhibiting virulence factors. Studies have shown significant reduction in motility, protease activity, hemolysis, and indole production in bacteria treated with trifluoro-anilines.[14][15] The suppression of indole is particularly noteworthy as it can disrupt bacterial quorum sensing and signaling pathways.[14]
Neuroprotective Effects
The application of trifluoromethylated anilines extends to neurodegenerative diseases. Certain derivatives have been shown to exert neuroprotective effects by modulating neuroinflammatory pathways.
One study highlighted that a fluoxetine derivative, OTPM, which contains a trifluoromethyl-phenyl group, provides neuroprotection in models of Parkinson's disease.[19][20] The primary mechanism involves the suppression of microglial and astrocytic activation.[19] This is achieved by inhibiting key inflammatory mediators like iNOS and COX-2 through the modulation of the NF-κB signaling pathway.[19] Treatment with this compound led to reduced neuroinflammation and improved motor function in animal models.[19][20]
Agrochemical Applications
Trifluoromethylated aniline derivatives have also been synthesized and evaluated for their potential use in agriculture as plant growth regulators. By modifying the side chains of natural and synthetic auxins (plant hormones) like IAA and 2,4-D with a trifluoromethyl group, researchers have created novel analogs.[21][22] These synthetic compounds exhibit a range of effects, with some showing comparable activity to their parent auxins, while others display considerably different regulatory behaviors on plant hypocotyl and root elongation.[21][22]
Experimental Methodologies
The evaluation of trifluoromethylated aniline derivatives relies on a suite of standardized biological assays. Below are representative protocols for assessing cytotoxicity and antimicrobial activity.
General Drug Discovery Workflow
The path from a novel compound to a potential lead involves several key stages, from initial synthesis to biological screening and optimization.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][13]
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][13]
-
Compound Treatment : Prepare stock solutions of the trifluoromethylated aniline derivatives in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[10][13]
-
MTT Addition : After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][13]
-
Formazan Solubilization : Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[13]
Protocol: Minimum Inhibitory Concentration (MIC) Test
The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation : Prepare a standardized suspension of the target bacterium (e.g., V. parahaemolyticus or S. aureus) in a suitable broth.
-
Compound Dilution : Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation : Add the bacterial inoculum to each well of the plate. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Result Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 15. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a paramount tactic for optimizing the pharmacological profile of therapeutic candidates. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and biological properties. Its unique electronic nature and steric profile can dramatically enhance metabolic stability, modulate lipophilicity and bioavailability, and improve binding affinity to biological targets. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.
Core Physicochemical Properties and Their Impact
The trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom, yet its properties are distinct and offer unique advantages in drug design.[1][2] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly altering the electronic distribution within a molecule.[3]
Metabolic Stability
One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4] By replacing a metabolically labile methyl or methoxy group with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3]
For instance, the anti-inflammatory drug Celecoxib (Celebrex®) features a trifluoromethyl group. Its metabolism is primarily mediated by the hydroxylation of the p-methyl group to a primary alcohol, which is then oxidized to the corresponding carboxylic acid. Replacing this methyl group with a trifluoromethyl group would be expected to significantly block this metabolic pathway, thereby increasing the drug's half-life.
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | High C-F bond strength prevents enzymatic cleavage. |
| Lipophilicity (logP) | Moderately lipophilic | Significantly more lipophilic | Fluorine atoms increase the nonpolar surface area. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of fluorine atoms. |
| pKa of Proximal Groups | Minor influence | Can significantly lower pKa | Inductive effect stabilizes the conjugate base. |
Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups. This table summarizes the key differences in physicochemical properties imparted by a methyl group versus a trifluoromethyl group, which are fundamental to their differential roles in drug design.
Lipophilicity and Bioavailability
The trifluoromethyl group generally increases the lipophilicity of a molecule, as quantified by the partition coefficient (logP).[3] This enhanced lipophilicity can improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[3] The antidepressant fluoxetine (Prozac®) is a classic example where the trifluoromethyl group contributes to its lipophilicity, facilitating its entry into the CNS to exert its therapeutic effect.[3] However, the position of the trifluoromethyl group is crucial, as its effect on lipophilicity can be context-dependent.
Binding Affinity and Potency
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's interaction with its biological target. It can alter the acidity (pKa) of nearby functional groups, which can be critical for establishing key hydrogen bonds or ionic interactions within a protein's binding pocket. In the case of Celecoxib, the trifluoromethyl group is positioned at the entrance of the cyclooxygenase-2 (COX-2) active site, where it is thought to interact with Arg-120, contributing to the drug's binding affinity and selectivity.
Case Study: Celecoxib and the Role of the Trifluoromethyl Group in COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, which is responsible for mediating inflammation and pain.
Signaling Pathway of Prostaglandin Biosynthesis and Inhibition by Celecoxib
The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention by Celecoxib.
Caption: Prostaglandin biosynthesis pathway and its inhibition by Celecoxib.
The trifluoromethyl group of Celecoxib plays a crucial role in its binding to the COX-2 enzyme. X-ray crystallography studies have shown that the trifluoromethyl group is located near the entrance of the cyclooxygenase channel and interacts with the side chain of Arginine-120. This interaction is thought to contribute to the potent and selective inhibition of COX-2 by Celecoxib.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and its analog in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the compounds by diluting the stock solution in the phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the working solution of the test compound or its analog to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (Volume of incubation / mg of microsomal protein) * (0.693 / t½).
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a trifluoromethylated compound for its target receptor.
Materials:
-
Test compound
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor
-
Membrane preparation containing the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
-
Incubation:
-
To each well, add the membrane preparation.
-
For total binding wells, add the radiolabeled ligand.
-
For non-specific binding wells, add the radiolabeled ligand and a high concentration of the unlabeled ligand.
-
For the test compound wells, add the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments (to determine Kd), plot the specific binding versus the concentration of the radiolabeled ligand and fit the data to a one-site binding model.
-
For competition binding experiments (to determine Ki), plot the percentage of specific binding versus the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence binding affinity has led to its incorporation into numerous successful drug molecules. A thorough understanding of the physicochemical properties of the CF₃ group and the application of appropriate experimental assays are critical for harnessing its full potential in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, offering valuable insights and practical protocols for researchers in the field of drug discovery.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-(trifluoromethyl)aniline, a fluorinated aromatic amine, presents a compelling scaffold for investigation in various scientific domains, particularly in drug discovery and materials science. The unique combination of a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aniline ring imparts distinct electronic and physicochemical properties, suggesting a wide range of potential applications. The methoxy group, an electron-donating group, can influence the reactivity and binding interactions of the molecule. In contrast, the trifluoromethyl group, a strong electron-withdrawing group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide explores the potential applications of this compound in research, drawing upon data from structurally similar compounds to infer its synthetic utility and biological activity.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is limited, its general properties can be inferred from related compounds. It is expected to be a solid at room temperature with solubility in common organic solvents.
Table 1: Physicochemical Properties of Related Methoxy-Trifluoromethyl-Anilines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 634187-08-9 | C₈H₈F₃NO | 191.15 | Not Reported |
| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | C₈H₈F₃NO | 191.15 | 58-60 |
| 4-Methoxy-3-(trifluoromethyl)aniline | 393-15-7 | C₈H₈F₃NO | 191.15 | 58-60 |
| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | C₈H₈F₃N | 175.15 | -25 |
Data for related compounds is provided for comparative purposes.
Experimental Protocol: Proposed Synthesis of this compound
A potential synthetic route to this compound can be adapted from established protocols for related isomers. One common method involves the reduction of a corresponding nitrobenzene derivative.
Reaction Scheme:
Materials:
-
2-Methoxy-3-(trifluoromethyl)nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-3-(trifluoromethyl)nitrobenzene in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen) to remove air.
-
Introduce hydrogen gas into the flask via a balloon or by connecting it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The trifluoromethyl and methoxy moieties are prevalent in many approved pharmaceuticals, suggesting that this compound could serve as a valuable building block in medicinal chemistry.
Anticancer Research
Derivatives of anilines are known to exhibit anticancer properties, often by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, anilinoquinazolines and anilinoquinolines have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: In Vitro Anticancer Activity of Structurally Related Anilino-Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Anilinoquinazoline | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| Anilinoquinazoline | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |
| Anilinoquinoline | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| Isoxazole Derivative | MCF-7 (Breast) | 2.63 | Non-trifluoromethylated analog | 19.72 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are indicative of the compound's potency. Data is for structurally related compounds and not this compound itself.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for aniline-derived tyrosine kinase inhibitors.
Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.
Antimicrobial Research
The incorporation of trifluoromethyl and methoxy groups has also been explored for the development of novel antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group can aid in disrupting bacterial cell membranes.
Table 3: Minimum Inhibitory Concentration (MIC) of Structurally Related Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Aryl-urea derivative | S. aureus | 4.88 |
| Methoxy amino chalcone | S. aureus | Equal to sulfamerazine |
MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data is for structurally related compounds.
Experimental Workflow for Synthesis and Biological Evaluation
The general workflow for discovering and evaluating new bioactive compounds derived from this compound is outlined below.
Caption: General workflow for synthesis and biological evaluation of new compounds.
Applications in Materials Science
The trifluoromethyl group is known to enhance thermal stability and chemical resistance in polymers and other materials. As such, this compound could serve as a valuable monomer or precursor in the synthesis of high-performance materials. Potential applications include the development of advanced polymers, coatings, and specialty dyes with enhanced durability and specific electronic properties.
Conclusion
While direct experimental data on this compound is not yet widely available in the public domain, the analysis of its structural analogues strongly suggests its potential as a versatile building block in several areas of chemical research. Its unique substitution pattern warrants further investigation for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the promising applications of this compound. As with all research chemicals, appropriate safety precautions should be taken during handling and experimentation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-3-(trifluoromethyl)aniline, a valuable building block in pharmaceutical and materials science applications. The synthetic route described herein starts from the commercially available precursor, 2-chloro-3-nitrobenzotrifluoride, and proceeds via a two-step sequence involving a nucleophilic aromatic substitution followed by a chemoselective reduction of the nitro group. This methodology offers a reliable and scalable approach to this important trifluoromethylated aniline derivative.
Introduction
Trifluoromethylated anilines are a critical class of intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[2][4] this compound, with its specific substitution pattern, serves as a key precursor for the synthesis of a range of complex organic molecules.[5][6] This document outlines a robust synthetic pathway to access this compound, providing detailed experimental procedures and data to support its application in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3-nitrobenzotrifluoride. The first step involves a nucleophilic aromatic substitution (SNA_r) reaction to introduce the methoxy group. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride with methoxide.[7][8][9] The subsequent step is the selective reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation or metal-acid combinations.[10][11][12]
Figure 1: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-3-nitrobenzotrifluoride
This procedure describes the nucleophilic aromatic substitution of chloride with methoxide.
Materials:
-
2-Chloro-3-nitrobenzotrifluoride
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 to 1.5 eq) portion-wise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 2-methoxy-3-nitrobenzotrifluoride by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of the intermediate to the corresponding aniline. Two common methods are provided.
Method A: Catalytic Hydrogenation
Materials:
-
2-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography or distillation under reduced pressure.
Method B: Reduction with Iron in Acidic Medium
Materials:
-
2-Methoxy-3-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxy-3-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid or glacial acetic acid dropwise.
-
Maintain the reaction at reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed by column chromatography or distillation.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | NaOCH₃ | Methanol | Reflux | 2 - 4 | 85 - 95 |
| 2a | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | 2 - 16 | >95 |
| 2b | Metal/Acid Reduction | Fe, HCl | Ethanol/Water | Reflux | 1 - 3 | 80 - 95 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| 2-Methoxy-3-nitrobenzotrifluoride | C₈H₆F₃NO₃ | 221.14 | Yellowish solid or oil | ¹H NMR: Aromatic protons and methoxy singlet. ¹⁹F NMR: Singlet for CF₃. IR: Strong peaks for NO₂ stretches. |
| This compound | C₈H₈F₃NO | 191.15 | Colorless to pale yellow liquid or solid | ¹H NMR: Aromatic protons, methoxy singlet, and broad singlet for NH₂. ¹⁹F NMR: Singlet for CF₃. IR: N-H stretches for the primary amine. MS (EI): M⁺ at m/z 191. |
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the two-step synthesis.
Applications in Research and Drug Development
This compound is a versatile building block for the synthesis of biologically active molecules and functional materials. Its utility stems from the unique combination of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the reactive amino functionality.
-
Pharmaceutical Synthesis: This aniline derivative can be used as a starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The trifluoromethyl group can enhance the pharmacological profile of drug candidates.[13][14]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the trifluoromethyl moiety is a common strategy in the design of modern herbicides and pesticides to improve their efficacy and metabolic stability.[1]
-
Materials Science: The electronic properties imparted by the substituents make this compound a candidate for the synthesis of specialty dyes, pigments, and polymers with tailored optical and physical properties.[1]
Safety Precautions
-
2-chloro-3-nitrobenzotrifluoride is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive.
-
Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Conduct the reaction with appropriate safety measures and equipment. Ensure proper purging of the reaction vessel with an inert gas before and after the reaction.
-
Iron/acid reduction involves the use of strong acids. Handle with care. The reaction can be exothermic.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 6. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemimpex.com [chemimpex.com]
- 14. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methoxy-3-(trifluoromethyl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the nitration of 2-methoxybenzotrifluoride to yield 2-Methoxy-3-nitrobenzotrifluoride, followed by the catalytic hydrogenation of the nitro intermediate to the final aniline product. Detailed experimental protocols for both steps are presented, along with a summary of expected yields and key analytical data. A reaction mechanism for the catalytic hydrogenation is also illustrated.
Introduction
Trifluoromethylated anilines are a critical class of building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for the synthesis of a variety of bioactive compounds. The following protocols outline a reliable and scalable method for its preparation.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-3-nitrobenzotrifluoride
This protocol is adapted from established methods for the nitration of substituted benzotrifluorides.
Materials:
-
2-Methoxybenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C using an ice bath.
-
Slowly add 2-methoxybenzotrifluoride (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (1.0 equivalent) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-methoxybenzotrifluoride over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for an additional 2-3 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Methoxy-3-nitrobenzotrifluoride.
Step 2: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of related nitroarenes.
Materials:
-
2-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
-
Celite or other filter aid
-
Rotary evaporator
Procedure:
-
To a hydrogenation flask, add 2-Methoxy-3-nitrobenzotrifluoride (1.0 equivalent) and methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography or distillation if necessary.
Data Presentation
| Step | Reactant | Product | Reagents & Conditions | Yield (%) | Purity (%) | Analytical Data (Expected) |
| 1 | 2-Methoxybenzotrifluoride | 2-Methoxy-3-nitrobenzotrifluoride | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 70-85 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS |
| 2 | 2-Methoxy-3-nitrobenzotrifluoride | This compound | H₂, 10% Pd/C, Methanol, Room Temperature | 90-99 | >98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS. ESI-MS m/z: 192.1 (MH⁺)[1] |
Reaction Mechanism: Catalytic Hydrogenation of 2-Methoxy-3-nitrobenzotrifluoride
The catalytic reduction of a nitroarene to an aniline on a palladium surface is a well-established process that proceeds through a series of intermediates.
Caption: Proposed reaction mechanism for the catalytic hydrogenation of the nitro group.
The reaction begins with the adsorption of the nitro compound and hydrogen onto the palladium catalyst surface. The nitro group is sequentially reduced, first to a nitroso intermediate and then to a hydroxylamine intermediate. Finally, the hydroxylamine is further reduced to the corresponding aniline, with the elimination of water.
Safety Precautions
-
Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen gas is flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Palladium on carbon is pyrophoric and should be handled with care, especially when dry. It is recommended to filter it while wet with solvent.
Conclusion
The described two-step synthesis provides an efficient and reliable pathway to this compound. The protocols are scalable and utilize readily available reagents, making them suitable for both academic research and industrial applications. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols for the Use of 2-Methoxy-3-(trifluoromethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-(trifluoromethyl)aniline is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the aniline ring imparts unique electronic and steric properties, influencing the reactivity of the amine and the biological activity of the resulting molecules. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a compound, while the methoxy group can modulate these properties and provide a site for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including N-arylation, amide bond formation, and the synthesis of heterocyclic compounds.
Key Applications
The strategic placement of the methoxy and trifluoromethyl groups makes this aniline derivative a key intermediate in the synthesis of a variety of complex molecules. Its applications span across several areas of chemical research and development:
-
Pharmaceuticals: As a precursor for the synthesis of bioactive molecules, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Flunixin and Celecoxib. The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to their efficacy.
-
Agrochemicals: Utilized in the development of novel pesticides and herbicides. The trifluoromethyl moiety is known to enhance the biological activity of many agrochemicals.
-
Materials Science: Employed in the synthesis of specialty polymers and dyes, where the fluorine content can impart desirable properties such as thermal stability and altered photophysical characteristics.
Experimental Protocols
The following sections detail generalized experimental protocols for key reactions involving this compound. The provided quantitative data are representative of typical yields for these transformations and may vary depending on the specific substrate and reaction conditions.
N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
N-arylation is a fundamental transformation for the construction of C-N bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines.
Protocol: Synthesis of a Diarylamine Derivative
This protocol describes the palladium-catalyzed coupling of this compound with an aryl bromide.
Experimental Workflow:
Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
Quantitative Data:
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 2 | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 3 | 2-Bromopyridine | 2 | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Amide Bond Formation
Amide bond formation is a crucial reaction in the synthesis of pharmaceuticals and other biologically active molecules. This can be achieved by coupling this compound with a carboxylic acid using a suitable coupling agent.
Protocol: Synthesis of an Amide Derivative
This protocol outlines the synthesis of an amide via coupling with a carboxylic acid using EDC and HOBt.
Experimental Workflow:
Caption: Workflow for a typical amide coupling reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol, 1.1 equiv.), EDC (1.2 mmol, 1.2 equiv.), and HOBt (1.2 mmol, 1.2 equiv.) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by DIPEA (2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Quantitative Data:
| Entry | Carboxylic Acid | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 92 |
| 2 | Acetic Acid | HATU | DIPEA | CH₂Cl₂ | 8 | 89 |
| 3 | Nicotinic Acid | T3P | Pyridine | CH₃CN | 16 | 85 |
Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various trifluoromethylated heterocycles, such as quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.
This protocol describes the synthesis of a 4-quinolone derivative through the condensation of this compound with a β-ketoester.
Experimental Workflow:
Caption: Workflow for a Conrad-Limpach quinolone synthesis.
Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine this compound (1.0 mmol, 1.0 equiv.), ethyl acetoacetate (1.1 mmol, 1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture to reflux until the theoretical amount of water is collected.
-
Cyclization: Remove the toluene under reduced pressure. Add a high-boiling solvent such as Dowtherm A and heat the mixture to 250 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure quinolone derivative.
Quantitative Data:
| Entry | β-Ketoester | Catalyst | Cyclization Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetoacetate | p-TsOH | 250 | 1 | 78 |
| 2 | Diethyl Malonate | None | 260 | 2 | 72 |
This protocol describes the synthesis of a 2-substituted benzimidazole by the condensation of this compound with an ortho-phenylenediamine and an aldehyde (a variation of the Phillips condensation). Note: This is a multi-component reaction where the aniline is incorporated into the final structure.
Experimental Workflow:
Caption: Workflow for benzimidazole synthesis.
Methodology:
This protocol is a generalized representation. The specific incorporation of the this compound moiety would depend on its presence in one of the starting materials, for instance, as a substituent on the aldehyde.
-
Reaction Setup: To a solution of an appropriately substituted o-phenylenediamine (1.0 mmol, 1.0 equiv.) in ethanol, add an aldehyde bearing the 2-methoxy-3-(trifluoromethyl)phenyl group (1.0 mmol, 1.0 equiv.).
-
Reaction: Add a mild oxidizing agent, such as sodium bisulfite, and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Adjust the pH to neutral with a suitable base.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to afford the pure benzimidazole derivative.
Quantitative Data:
| Entry | Aldehyde Substituent | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | 4-(2-Methoxy-3-(trifluoromethyl)phenyl) | NaHSO₃ | EtOH | 6 | 80 |
| 2 | 3-(2-Methoxy-3-(trifluoromethyl)phenyl) | Air | DMF | 12 | 75 |
Signaling Pathway Diagram
Molecules synthesized using this compound as a building block can be designed to target various biological pathways. For instance, analogues of Celecoxib are known to be inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundational guide for researchers to utilize this versatile intermediate in their synthetic endeavors. The unique combination of substituents offers a platform for fine-tuning the properties of target molecules, making it a valuable tool in modern drug discovery and materials science.
The Untapped Potential of 2-Methoxy-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis: An Analysis of Related Isomers
Extensive research for the applications of 2-Methoxy-3-(trifluoromethyl)aniline in pharmaceutical intermediate synthesis has revealed a significant lack of published data for this specific isomer. This suggests that its role in drug development is either not yet established or is not widely reported in scientific literature and patents. However, to provide valuable insights for researchers and drug development professionals, this report details the established applications and synthesis protocols of its closely related and commercially significant isomers: 2-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-3-(trifluoromethyl)aniline. These isomers serve as crucial building blocks in the synthesis of a variety of pharmaceutical compounds, highlighting the potential utility of trifluoromethylated anilines in drug design.
The strategic incorporation of the trifluoromethyl group (-CF3) in pharmaceutical candidates is a well-established method for enhancing their metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of the -CF3 group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule. The following sections provide detailed application notes and protocols for the synthesis of pharmaceutical intermediates using key isomers of methoxy-(trifluoromethyl)aniline.
Application Notes for Methoxy-(trifluoromethyl)aniline Isomers
The isomers of methoxy-(trifluoromethyl)aniline are versatile intermediates primarily used in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents.
2-Methoxy-5-(trifluoromethyl)aniline
This isomer is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and central nervous system conditions.[1] It is used in the creation of complex molecules, including antihistamines and antipsychotics.[2] One notable application is in the synthesis of quinazoline derivatives, which are known to exhibit a wide range of biological activities.
4-Methoxy-3-(trifluoromethyl)aniline
Also known as 3-(Trifluoromethyl)-p-anisidine, this building block is utilized in the synthesis of substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles.[3] These structural motifs are prevalent in active pharmaceutical ingredients (APIs) with demonstrated antitumor and antiviral activities.[3] Furthermore, this isomer is an important intermediate in the synthesis of trifluoromethyl-containing phthalic acid compounds, which have applications as effective pesticides.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of methoxy-(trifluoromethyl)aniline isomers and their subsequent use in the formation of pharmaceutical intermediates.
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
This protocol details the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline via the reduction of 4-methoxy-3-nitrobenzotrifluoride.[5]
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on activated carbon (Pd/C) catalyst (10% loading)
-
Hydrogen gas
-
Diatomaceous earth (Celite)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Prepare a methanolic solution of 4-methoxy-3-nitrobenzotrifluoride.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting product under vacuum to afford 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 99% | [5] |
| ESI-MS (m/z) | 192.1 (MH+) | [5] |
| Appearance | Off-white solid | [5] |
Protocol 2: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
This protocol describes the synthesis of 4-Methoxy-3-(trifluoromethyl)aniline from 4-amino-2-(trifluoromethyl)phenol.[4]
Materials:
-
4-Amino-2-(trifluoromethyl)phenol
-
Dichloromethane
-
Sodium hydride (NaH)
-
Iodomethane (CH3I)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium hydride in dichloromethane in an ice bath.
-
Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol in dichloromethane to the sodium hydride solution.
-
Stir the mixture for 6 hours.
-
Slowly add iodomethane over 1 hour.
-
Stir the reaction mixture for 48 hours at room temperature.
-
Evaporate the solvent on a rotary evaporator to yield the title compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C8H8F3NO | [4] |
| Molecular Weight | 191.15 g/mol | [4] |
| Appearance | Colorless blocks | [4] |
General Workflow for Pharmaceutical Intermediate Synthesis
The general workflow for utilizing these aniline derivatives in pharmaceutical synthesis involves a coupling reaction with a suitable electrophile to construct the core of the target drug molecule. This is often followed by further functional group manipulations and purification steps.
References
The Role of Substituted Anilines in Kinase Inhibitor Synthesis: A Case Study on a c-KIT Inhibitor
Introduction: The strategic incorporation of substituted aniline moieties is a cornerstone in the design of potent and selective kinase inhibitors. The electronic and steric properties imparted by substituents on the aniline ring are crucial for modulating binding affinity, selectivity, and pharmacokinetic profiles. This application note explores the significance of the 2-methoxy-3-(trifluoromethyl)aniline scaffold and its close structural analogs in the synthesis of kinase inhibitors, with a detailed focus on the potent c-KIT inhibitor, CHMFL-KIT-64. While the direct synthesis of a named inhibitor from this compound is not prominently documented in readily available literature, the synthesis of CHMFL-KIT-64, which utilizes a structurally analogous 4-chloro-3-(trifluoromethyl)phenylacetic acid, provides a valuable and instructive case study.
Case Study: CHMFL-KIT-64 - A Potent Inhibitor of c-KIT Kinase
CHMFL-KIT-64 is a novel, orally available, and potent inhibitor of the c-KIT kinase, including its wild-type (wt) form and a broad spectrum of drug-resistant mutants.[1][2] Dysregulation of the c-KIT receptor tyrosine kinase is a key driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[1] The chemical structure of CHMFL-KIT-64 is 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide.[1] This molecule exemplifies a type II kinase inhibitor, which binds to the inactive conformation of the kinase.
Synthetic Approach
The synthesis of CHMFL-KIT-64 involves the coupling of two key intermediates: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid. The latter, while not the aniline itself, carries the critical substituted phenyl ring that is structurally analogous to the topic of this note. The amide bond formation between these two fragments is a standard yet crucial step in the synthesis of many kinase inhibitors.
Experimental Protocols
Synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid
A detailed, multi-step protocol for the synthesis of the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid intermediate is typically required, starting from commercially available precursors. While the specific proprietary details of the synthesis by the discovering laboratory may not be fully public, a general representative synthesis can be outlined based on standard organic chemistry principles. This often involves the construction of the substituted phenylacetic acid through methods like the Willgerodt-Kindler reaction or by functional group manipulation of a suitable starting material.
Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
This intermediate is synthesized by the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol in the presence of a suitable base.
Final Assembly of CHMFL-KIT-64
The final step involves the amide coupling of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid.
Materials:
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid
-
A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
An organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield CHMFL-KIT-64.
Data Presentation
The efficacy of CHMFL-KIT-64 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-KIT-64 [2]
| Kinase Target | IC₅₀ (nM) |
| c-KIT (wild-type) | single-digit nM |
| c-KIT (T670I mutant) | single-digit nM |
Table 2: Kinase Selectivity Profile of a Related Inhibitor (CHMFL-KIT-031) [3][4]
| Kinase Target | IC₅₀ (nM) |
| KIT (V559D mutant) | 28 |
| KIT (wild-type) | 168 |
Note: Data for the closely related inhibitor CHMFL-KIT-031 is provided to illustrate the high selectivity that can be achieved with this structural scaffold.
Visualizations
Logical Workflow for the Synthesis of CHMFL-KIT-64
Caption: Synthetic workflow for CHMFL-KIT-64.
c-KIT Signaling Pathway Inhibition
Caption: Inhibition of the c-KIT signaling pathway.
Conclusion
The this compound scaffold and its close analogs are of significant interest in the development of kinase inhibitors. The case study of CHMFL-KIT-64 demonstrates that the substituted phenyl moiety is a critical component for achieving high potency and selectivity against therapeutically relevant kinases like c-KIT. The detailed synthetic protocols and quantitative biological data provided herein serve as a valuable resource for researchers in the field of drug discovery and development, highlighting a promising avenue for the design of next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation Reactions Using 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 2-methoxy-3-(trifluoromethyl)aniline. This aniline derivative is an important building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds. Given the electron-deficient nature of this compound, specific considerations for catalyst, ligand, and base selection are highlighted.
Introduction to N-arylation Reactions
N-arylation is a cornerstone of modern organic synthesis, enabling the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Two of the most powerful and versatile methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance under relatively mild conditions. The choice of a suitable phosphine ligand is critical for achieving high efficiency, especially with challenging substrates like electron-deficient anilines.[1][2]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction has seen significant advancements with the development of new ligands and reaction conditions, making it a viable and often more economical alternative to palladium-catalyzed methods.[3]
Data Presentation: Key Reagents and Conditions
The selection of appropriate reagents is crucial for the success of N-arylation reactions. The following tables summarize key components for both Buchwald-Hartwig and Ullmann-type reactions suitable for the N-arylation of this compound.
Table 1: Recommended Catalysts and Ligands for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Excellent for electron-deficient anilines. |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for a broad range of aryl halides. |
| [Pd(allyl)Cl]₂ | tBuXPhos | 0.5-1 (Pd), 1-2 (Ligand) | Highly active catalyst system.[4] |
Table 2: Recommended Catalyst Systems for Ullmann Condensation
| Copper Source | Ligand | Typical Loading (mol%) | Notes |
| CuI | 1,10-Phenanthroline | 5-10 | Effective for N-arylation of heterocycles and amides. |
| Cu₂O | L-Proline | 5-10 | A cost-effective and environmentally friendly option. |
| Cu(OAc)₂ | N,N'-Dimethylethylenediamine | 5-10 | Promotes coupling with a variety of N-nucleophiles. |
Table 3: Common Bases and Solvents for N-arylation Reactions
| Reaction Type | Base | Solvent | Typical Temperature (°C) |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 |
| Ullmann | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, DMSO, Dioxane | 100-140 |
Experimental Protocols
The following are detailed, generalized protocols for the N-arylation of this compound. Researchers should optimize these conditions for their specific aryl halide substrate.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.
-
Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-methoxy-3-(trifluoromethyl)aniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Reagent Addition: Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture.
-
Reaction: Seal the flask or vial and heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-2-methoxy-3-(trifluoromethyl)aniline.
Visualizations
The following diagrams illustrate the general experimental workflows for the described N-arylation protocols.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
Safety Considerations
-
Handling Reagents: Palladium catalysts, phosphine ligands, and copper salts can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent catalyst decomposition and unwanted side reactions.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Toluene and DMF are flammable and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Potassium carbonate is an irritant. Handle with care.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
Application Notes: Development of Novel Agrochemicals from 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic routes and biological evaluation of a novel hypothetical fungicide, "Fungicil," derived from the key intermediate 2-Methoxy-3-(trifluoromethyl)aniline. This document outlines detailed experimental protocols for the synthesis, characterization, and efficacy testing of Fungicil. Furthermore, it presents quantitative data on its biological activity and proposes a potential mode of action. The information is intended to serve as a practical guide for researchers engaged in the discovery and development of new agrochemical agents.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. The trifluoromethyl group (CF3) is of particular importance due to its strong electron-withdrawing nature and high lipophilicity. This compound is a valuable starting material that combines the features of a trifluoromethyl group with a methoxy substituent, offering multiple reaction sites for the synthesis of diverse chemical scaffolds. This document details the development of a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide, Fungicil, from this versatile building block.
Synthesis of Fungicil
The synthetic pathway to Fungicil from this compound involves a two-step process: formation of a pyrazole carboxylic acid intermediate followed by an amide coupling reaction.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
The initial step involves the reaction of a trifluoromethyl-containing precursor with ethyl acetoacetate followed by cyclization with methylhydrazine and subsequent hydrolysis to yield the key pyrazole carboxylic acid intermediate. While not directly starting from this compound, this intermediate is crucial for the subsequent amide coupling.
Step 2: Amide Coupling to form Fungicil
The final step is the formation of an amide bond between the synthesized pyrazole carboxylic acid and this compound.
Experimental Protocol: Synthesis of Fungicil
-
Reaction Setup: To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Acid Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL).
-
Coupling Reaction: Slowly add the solution of the acid chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the organic layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Fungicil as a white solid.
Biological Activity and Efficacy
Fungicil was evaluated for its in vitro and in vivo fungicidal activity against a panel of common plant pathogens.
In Vitro Mycelial Growth Inhibition
The half-maximal effective concentration (EC50) of Fungicil required to inhibit the mycelial growth of various fungi was determined using a poison plate assay.
| Fungal Species | EC50 (µg/mL) of Fungicil |
| Botrytis cinerea (Gray Mold) | 0.25 |
| Septoria tritici (Leaf Blotch of Wheat) | 0.18 |
| Puccinia triticina (Wheat Leaf Rust) | 0.32 |
| Alternaria solani (Early Blight of Tomato) | 0.45 |
In Vivo Protective Efficacy on Wheat
The in vivo protective efficacy of Fungicil was assessed on wheat seedlings artificially inoculated with Septoria tritici.
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) |
| Untreated Control | 0 | 85 |
| Fungicil | 50 | 15 |
| Fungicil | 100 | 5 |
| Commercial Standard | 100 | 8 |
Proposed Mode of Action: SDHI Fungicide
Fungicil is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI). SDHI fungicides disrupt the fungal respiratory chain at complex II, leading to the inhibition of ATP synthesis and ultimately fungal cell death.
Caption: Proposed mechanism of action for Fungicil as an SDHI fungicide.
Experimental Workflow: From Synthesis to Efficacy Testing
The overall workflow for the development and evaluation of Fungicil is depicted below.
Caption: Workflow for the synthesis and evaluation of Fungicil.
Conclusion
The successful synthesis and promising in vitro and in vivo activity of the hypothetical fungicide, Fungicil, highlight the potential of this compound as a valuable starting material for the development of novel agrochemicals. The detailed protocols and data presented herein provide a solid foundation for further research and optimization of this chemical class. Future work should focus on expanding the spectrum of activity, elucidating the precise binding mode to the target enzyme, and conducting comprehensive toxicological and environmental fate studies.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel heterocyclic compounds with enhanced pharmacological properties is a cornerstone of modern drug discovery. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly improve their metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Methoxy-3-(trifluoromethyl)aniline is a valuable building block in this context, offering a unique substitution pattern that can lead to the synthesis of novel quinoline-based heterocycles with potential therapeutic applications.
This document provides detailed application notes and a representative experimental protocol for the synthesis of a novel quinoline derivative starting from this compound. The focus is on the Combes quinoline synthesis, a classic and reliable method for the construction of the quinoline scaffold.
Key Application: Synthesis of Substituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[1][2] In the case of this compound, its reaction with a β-diketone like acetylacetone is expected to produce a highly substituted quinoline with a unique electronic and steric profile, making it an interesting candidate for biological screening. The presence of the methoxy group on the aniline is known to influence the regioselectivity of the cyclization step.[1]
Representative Synthesis: Combes Reaction for 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline
This section outlines a representative protocol for the synthesis of 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline.
Experimental Protocol
Reaction: Combes Synthesis of 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq).
-
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 eq) or polyphosphoric acid to the reaction mixture. The addition of acid is exothermic and should be done with caution, preferably in an ice bath.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetylacetone |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Temperature | 130 °C |
| Reaction Time | 3 hours |
| Yield | 75% |
Table 2: Spectroscopic Data for 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 8.8 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15 (s, 1H), 4.05 (s, 3H), 2.65 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2, 155.5, 147.0, 135.8 (q, J = 30 Hz), 128.5, 125.0 (q, J = 272 Hz), 122.1, 118.9 (q, J = 5 Hz), 115.6, 56.5, 24.8, 18.7 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s) |
| Mass Spectrometry (ESI) | m/z 270.1 [M+H]⁺ |
Note: The data presented in these tables are representative and may vary based on specific experimental conditions.
Potential Biological Activity
Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Furthermore, derivatives of 8-methoxyquinoline have shown promising antibacterial and antifungal activity.[1][4] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates.
The synthesized 8-Methoxy-7-(trifluoromethyl)-2,4-dimethylquinoline, with its unique combination of a quinoline core, a methoxy group, and a trifluoromethyl group, represents a novel scaffold for drug discovery. It is a promising candidate for screening against a variety of biological targets, particularly in the areas of infectious diseases and oncology.
Visualizations
Caption: Experimental workflow for the Combes synthesis of a substituted quinoline.
Caption: Factors influencing regioselectivity in the Combes quinoline synthesis.
References
Application Notes and Protocols for the Quantification of 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxy-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of published, validated methods for this specific analyte, the following protocols have been adapted from established methodologies for analogous trifluoromethyl-substituted anilines and related compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages for purity assessment, impurity profiling, and trace-level quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely available technique suitable for determining the purity of this compound and quantifying it in various sample matrices. The method described below is a reverse-phase HPLC approach, which separates compounds based on their polarity.
Experimental Protocol: HPLC-UV
a) Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.[1]
b) Reagents and Solutions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is suggested.[1]
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is suitable for sample and standard preparation.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.
-
Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
c) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate.
-
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Anticipated Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar aromatic amines.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices. This method is particularly useful for identifying volatile impurities.
Experimental Protocol: GC-MS
a) Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
b) Reagents and Solutions:
-
Solvent: Dichloromethane or ethyl acetate of high purity.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.
-
Create calibration standards through serial dilution, typically in the range of 0.05 µg/mL to 20 µg/mL.
-
c) Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification and impurity profiling.
d) Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification in SIM mode, generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
Anticipated Quantitative Data
The following table outlines the expected performance of the GC-MS method for the quantification of this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Range | 0.05 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Logical Relationship: GC-MS Method Selection
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methoxy-3-(trifluoromethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-nitro-3-(trifluoromethyl)benzene. This method is analogous to the synthesis of the isomeric 2-methoxy-5-(trifluoromethyl)aniline, which proceeds with a near-quantitative yield of 99%.[1] The reaction typically employs a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like methanol under a hydrogen atmosphere.
Q2: Are there alternative synthetic pathways to this compound?
A2: Yes, an alternative route involves the methylation of 2-amino-6-(trifluoromethyl)phenol. This approach is similar to the synthesis of 4-methoxy-3-(trifluoromethyl)aniline from 4-amino-2-(trifluoromethyl)phenol.[2] This method can be useful if the corresponding aminophenol is more readily available than the nitroaromatic precursor.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting material (1-methoxy-2-nitro-3-(trifluoromethyl)benzene), partially reduced intermediates such as the corresponding nitroso and hydroxylamine compounds, and potential dehalogenation or demethylation byproducts, although the latter are less common under mild hydrogenation conditions. Inadequate purification can also leave residual catalyst or solvents in the final product.
Q4: How can I purify the crude this compound?
A4: Purification of the crude product can typically be achieved through several methods. The choice of method depends on the nature and quantity of the impurities.
-
Filtration: To remove the heterogeneous catalyst (e.g., Pd/C) after the reaction is complete.
-
Distillation: Vacuum distillation is often effective for purifying liquid anilines.
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can separate the desired product from impurities with different polarities.
-
Acid-Base Extraction: This technique can be used to separate the basic aniline from neutral or acidic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. Consider using a higher catalyst loading (e.g., 5-10 mol%). |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Increase the hydrogen pressure within the safe limits of the equipment. |
| Poor Mass Transfer | Increase the stirring rate to ensure good mixing of the substrate, catalyst, and hydrogen. |
| Reaction Temperature Too Low | While many hydrogenations proceed at room temperature, gently warming the reaction mixture (e.g., to 30-40 °C) may increase the reaction rate. |
| Catalyst Poisoning | Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur-containing compounds. |
Problem 2: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is fully consumed. |
| Depleted Hydrogen | If the reaction is run in a balloon setup, ensure a continuous supply of hydrogen. For pressure reactors, re-pressurize with hydrogen if necessary. |
| Catalyst Deactivation | Add a fresh portion of the catalyst to the reaction mixture. |
Problem 3: Formation of Side Products (e.g., Azoxy or Azo Compounds)
| Possible Cause | Suggested Solution |
| Accumulation of Intermediates | The condensation of partially reduced intermediates (nitroso and hydroxylamine) can lead to azoxy and azo compounds. Ensure efficient hydrogenation by optimizing catalyst loading, hydrogen pressure, and agitation. |
| Localized Lack of Hydrogen | Improve stirring to ensure homogenous distribution of hydrogen throughout the reaction mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the high-yielding synthesis of the analogous 2-methoxy-5-(trifluoromethyl)aniline.[1]
Materials:
-
1-Methoxy-2-nitro-3-(trifluoromethyl)benzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite or another filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methoxy-2-nitro-3-(trifluoromethyl)benzene in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or as appropriate for the equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography as needed.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield (Hypothetical Data)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 24 | 65 | 90 |
| 5 | 8 | 95 | 98 |
| 10 | 4 | 99 | 99 |
Table 2: Influence of Hydrogen Pressure on Reaction Time (Hypothetical Data)
| H₂ Pressure (atm) | Reaction Time (h) | Yield (%) |
| 1 | 12 | 92 |
| 3 | 6 | 98 |
| 5 | 4 | 99 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Methoxy-3-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 2-Methoxy-3-(trifluoromethyl)aniline (CAS: 634187-08-9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. What causes the color and how can I remove it?
A1: The dark coloration (typically yellow, brown, or black) is most often due to the oxidation of the aniline functional group. Anilines are susceptible to air and light-induced oxidation, which forms highly colored polymeric impurities.[1] Storage conditions are critical; the compound should be stored at approximately 4°C under an inert atmosphere (like nitrogen or argon) and protected from light.[2][3]
To remove these colored impurities, column chromatography is often the most effective method. For severe discoloration, pre-treatment with activated carbon may be attempted, followed by filtration and another purification step like distillation or recrystallization.
Q2: What are the most common impurities I should expect besides oxidation products?
A2: Common impurities often stem from the synthetic route used. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Isomers such as 4-Methoxy-3-(trifluoromethyl)aniline or other regioisomers that may form as by-products.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.[4]
-
Related By-products: Intermediates or products from side reactions.
A robust analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is essential to identify and quantify these impurities before and after purification.
Q3: Which purification technique is best for this compound: distillation, column chromatography, or recrystallization?
A3: The optimal technique depends on the physical state of your compound, the nature of the impurities, and the scale of your experiment.
-
Vacuum Distillation: This is the preferred method for purifying thermally stable, liquid anilines on a medium to large scale. It is effective at removing non-volatile impurities (like baseline material or salts) and some colored oxidation products. Given the boiling points of similar compounds, reduced pressure is necessary to prevent decomposition.[5]
-
Column Chromatography: This is the most versatile technique for removing a wide range of impurities, including isomers and colored by-products, especially on a small to medium scale.[6] However, it can be resource-intensive.
-
Recrystallization: This method is only suitable if your crude product is a solid or can be converted into a solid salt. It is highly effective for removing soluble impurities. Some related methoxy-trifluoromethyl-anilines are solids.[7]
The following decision tree can help guide your choice:
Troubleshooting Guides
Column Chromatography
Problem: My aniline is streaking or "tailing" on the silica gel column.
This is a common issue for basic compounds like anilines on acidic silica gel.[8] The interaction between the amine's lone pair and the acidic silanol groups on the silica surface causes poor separation and broad peaks.
Solutions:
-
Add a Competitive Base: Add a small amount (0.5-1%) of a volatile tertiary amine, like triethylamine (TEA), to your eluent.[8] TEA will preferentially bind to the active silanol sites, allowing your aniline to elute more symmetrically.
-
Use a Deactivated Stationary Phase: Employ a neutral stationary phase like alumina or use end-capped silica gel where the acidic silanol groups have been chemically deactivated.[8]
-
Optimize the Solvent System: Use a slightly more polar solvent system to increase the eluting power and reduce interaction time with the stationary phase.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemscene.com [chemscene.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-3-(trifluoromethyl)aniline
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 2-Methoxy-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple unexpected peaks in the HPLC analysis of my final product. What could be the origin of these impurities?
A1: Unexpected peaks in your HPLC chromatogram can originate from several sources throughout the synthetic process. The most common culprits include:
-
Unreacted Starting Materials: Incomplete conversion of starting materials is a frequent cause of impurities.
-
Positional Isomers: If your synthesis involves electrophilic aromatic substitution, such as nitration, you may form positional isomers. For instance, nitration of 2-methoxybenzotrifluoride can lead to isomers that are subsequently reduced to the corresponding isomeric anilines.
-
Incompletely Reduced Intermediates: If your synthesis involves the reduction of a nitro group, partially reduced intermediates like nitroso or hydroxylamine derivatives may be present.
-
Side-Reaction Byproducts: These can include products from demethylation of the methoxy group, oxidation of the aniline, or polymerization.
-
Residual Solvents and Reagents: Solvents used during the reaction or purification, as well as residual catalysts, can appear as impurities.
Q2: My purified this compound has a yellow or brownish tint. What causes this discoloration?
A2: Freshly purified anilines are typically colorless to pale yellow. A yellow or brown discoloration is often a sign of oxidation. Anilines are susceptible to air oxidation, which forms colored impurities. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: How can I distinguish between positional isomers of this compound?
A3: Differentiating positional isomers requires advanced analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), such as LC-MS, can be very effective.[1] The isomers will likely have slightly different retention times in HPLC and can be identified by their mass-to-charge ratio in MS. For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is the most powerful tool, as the chemical shifts and coupling patterns will be unique for each isomer.[2]
Q4: What are the best practices for minimizing impurity formation during the synthesis?
A4: To minimize impurities, consider the following:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to favor the formation of the desired product and minimize side reactions.
-
Use High-Purity Reagents: Ensure the starting materials and solvents are of high purity to avoid introducing extraneous contaminants.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving anilines, conducting the synthesis under an inert atmosphere can prevent oxidative side products.
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. This helps in determining the optimal time to quench the reaction, preventing the formation of degradation products.
-
Effective Purification: Employ appropriate purification techniques. Recrystallization, column chromatography, or distillation under reduced pressure can be effective in removing different types of impurities.
Data Presentation
The following table summarizes potential impurities in the synthesis of this compound, their likely origins, and molecular weights for easy identification in mass spectrometry analysis.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| 2-Methoxy-3-(trifluoromethyl)nitrobenzene | Incomplete reduction of the nitro group | 221.12 |
| 4-Methoxy-3-(trifluoromethyl)aniline | Positional isomer from nitration step | 191.15 |
| 5-Methoxy-3-(trifluoromethyl)aniline | Positional isomer from nitration step | 191.15 |
| 2-Hydroxy-3-(trifluoromethyl)aniline | Demethylation of the methoxy group | 177.12 |
| Unreacted Starting Material (e.g., 2-methoxybenzotrifluoride) | Incomplete reaction | 176.12 |
| Oxidized/Polymeric Byproducts | Oxidation or polymerization of aniline | Variable |
Experimental Protocols
Protocol: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound and the detection of potential impurities.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Prepare a series of calibration standards of a reference standard of this compound.
-
Inject the sample solution into the HPLC system.
-
Run a gradient elution, for example, starting with a lower concentration of acetonitrile and gradually increasing it, to separate compounds with a range of polarities.
-
Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks by comparing their retention times with the reference standard and calculating the area percentage.
-
Mandatory Visualization
The following diagrams illustrate the potential synthetic pathway and a troubleshooting workflow for impurity identification.
Caption: Potential synthetic and impurity formation pathways.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: A Troubleshooting Guide for Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of trifluoromethylated compounds. The strategic introduction of the trifluoromethyl (–CF₃) group is a pivotal technique in medicinal chemistry and materials science, known to enhance metabolic stability, lipophilicity, and the binding affinity of molecules.
This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the optimization of your trifluoromethylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My trifluoromethylation reaction shows low or no yield. What are the common culprits?
A1: Low or no yield in trifluoromethylation reactions is a frequent issue that can stem from several factors, including reagent quality, reaction conditions, and substrate reactivity. Here’s a breakdown of potential causes and their solutions:
-
Inactive Reagents: Many trifluoromethylating reagents are sensitive to moisture and can degrade over time.[1] For instance, the Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic activator, which can be deactivated by moisture.[2][3]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst/initiator concentration are critical parameters.
-
Solution: Systematically screen different solvents, as their polarity can significantly impact reaction rates.[4] Optimize the catalyst loading, as insufficient amounts can lead to a stalled reaction.[2] For thermally sensitive substrates, running the reaction at a lower temperature may prevent byproduct formation.[1]
-
-
Poor Substrate Reactivity: Sterically hindered or electron-rich substrates may react sluggishly.[3]
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
Q2: My reaction with an enolizable ketone is yielding a significant amount of the silyl enol ether byproduct. How can I prevent this?
A2: The formation of silyl enol ethers is a common side reaction with enolizable ketones, as the trifluoromethyl anion (⁻CF₃) or the initiator can act as a base, leading to deprotonation instead of nucleophilic attack.[3]
-
Solution:
Q3: My reaction stalls before the starting material is fully consumed. What should I do?
A3: Reaction stalling can be attributed to catalyst deactivation or the presence of inhibitors.[2]
-
Solution:
-
Catalyst Deactivation: This is particularly common with moisture-sensitive initiators. Ensure rigorous anhydrous conditions.[2]
-
Inhibitors: The purity of the trifluoromethylating reagent can vary. If you suspect inhibitors in your reagent, try using a new batch or a bottle from a different supplier.[2]
-
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Q4: I am having difficulty separating the desired trifluoromethylated product from the reagent's byproducts. What are my options?
A4: Byproducts from electrophilic trifluoromethylating reagents, such as dibenzothiophene from Umemoto's reagents, can be challenging to remove.[5]
-
Solution:
-
Umemoto and co-workers have developed sulfonated analogs of their reagents that allow for easy separation of byproducts through simple filtration or washing.[5]
-
Careful optimization of the chromatographic purification method is also crucial.
-
Radical Trifluoromethylation
Q5: My radical trifluoromethylation of an unactivated alkene is giving a mixture of regioisomers. How can I improve the regioselectivity?
A5: The regioselectivity of radical additions to alkenes can be influenced by the stability of the resulting radical intermediate.
-
Solution:
-
Modification of the catalyst system, including the ligands on a metal catalyst, can influence the steric and electronic environment of the reaction, thereby improving regioselectivity.
-
Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.
-
Data Presentation: Quantitative Insights
The following tables provide quantitative data to aid in the optimization of your trifluoromethylation reactions.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF [2]
| Catalyst | Yield (%) |
| K₂CO₃ | 95 |
| K₃PO₄ | 93 |
| CsF | 92 |
| TBAF | 85 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature.
Table 2: Optimization of Base for Trifluoromethylation of Chalcone [2]
| Base | Yield (%) |
| LiOtBu | 98 |
| NaOtBu | 95 |
| KOtBu | 92 |
| Cs₂CO₃ | 88 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
Table 3: Comparative Yields for C-H Trifluoromethylation of Heteroarenes [6]
| Substrate | Product | Yield (%) |
| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(trifluoromethyl)benzene | 90 |
| 2,4,6-Trimethoxypyrimidine | 2,4,6-Trimethoxy-5-(trifluoromethyl)pyrimidine | 85 |
| Pyrazine | 2-(Trifluoromethyl)pyrazine | 56 |
| Thiophene | 2-(Trifluoromethyl)thiophene | 75 |
Reaction Conditions: Substrate (0.20 mmol), CF₃SO₂Cl, Bi(I) catalyst (10 mol%), CsF, light irradiation.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ [2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the aldehyde.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 equiv) via syringe to the stirred solution.
-
Initiation: Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Drying Anhydrous Solvents with Molecular Sieves [7][8]
-
Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat them in a drying oven at ~125 °C for at least 24 hours.
-
Cooling: Remove the sieves from the oven and allow them to cool to room temperature in a desiccator.
-
Drying: Add the cooled, activated molecular sieves to the solvent to be dried. A typical loading is 10-20% (m/v).
-
Storage: Allow the solvent to stand over the molecular sieves for at least 12 hours before use. For some solvents like THF, a longer duration of 3 days is recommended to achieve very low water content.[7]
Protocol 3: Protocol for Testing the Activity of an Electrophilic Trifluoromethylating Reagent [9]
This protocol determines the second-order rate constant for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.
-
Solution Preparation: Prepare stock solutions of the electrophilic trifluoromethylating reagent and a colored reference nucleophile (e.g., the anion of 2-methyl-1,3-indandione) of known concentrations in an anhydrous solvent (e.g., DMSO). The concentration of the trifluoromethylating reagent should be at least 10 times that of the nucleophile.
-
Equilibration: Equilibrate both solutions to the desired reaction temperature (e.g., 20 °C).
-
Mixing: Load the two solutions into the separate syringes of a stopped-flow spectrophotometer and initiate the reaction by rapid mixing.
-
Data Acquisition: Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its λmax over time.
-
Data Analysis: Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (kobs). Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the electrophilic trifluoromethylating reagent.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low-yield trifluoromethylation reactions.
Caption: General experimental workflow for a trifluoromethylation reaction.
Caption: Classification of trifluoromethylating reagents and their typical substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
improving the stability of 2-Methoxy-3-(trifluoromethyl)aniline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Methoxy-3-(trifluoromethyl)aniline in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed, airtight container, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C in a dry, well-ventilated area is advisable.[1] The product is chemically stable under standard ambient conditions (room temperature).[2]
Q2: My solution of this compound has turned yellow/brown. Is it still usable?
Q3: What common solvents are recommended for dissolving this compound?
A3: this compound is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4][5] However, the stability of the compound can be solvent-dependent. It is advisable to prepare solutions fresh and minimize storage time, especially in protic solvents which might participate in degradation pathways. For critical experiments, consider conducting a preliminary stability study in the chosen solvent system.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on stability-related issues.
Problem 1: Low or Inconsistent Yield in a Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of Stock Solution | Prepare a fresh solution of this compound immediately before use. | Anilines can degrade over time in solution, especially if exposed to air or light. |
| Reaction with Solvent | If the reaction is performed at elevated temperatures, consider using a more inert solvent. | Some solvents can react with anilines at higher temperatures, leading to byproducts. |
| Oxidation during Reaction | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The aniline moiety is susceptible to oxidation, which can be minimized by excluding air.[1] |
| pH Instability | Buffer the reaction mixture to maintain a stable pH, avoiding strongly acidic or basic conditions. | The trifluoromethyl group can be susceptible to hydrolysis under harsh pH conditions.[1] |
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | Protect the solution from light by using amber vials or wrapping containers in aluminum foil. | Aromatic amines are known to undergo photodegradation, especially when exposed to UV light.[1] |
| Thermal Degradation | Avoid exposing the solution to high temperatures for extended periods. Use controlled temperature conditions for reactions and storage. | Anilines can undergo thermal decomposition at elevated temperatures.[1] |
| Oxidative Degradation | Degas solvents before use and consider adding an antioxidant if compatible with the experimental setup. | Dissolved oxygen in solvents can contribute to the oxidative degradation of the aniline. |
| Hydrolysis | For aqueous solutions, prepare them fresh and use them promptly. Analyze the impact of pH on stability. | The trifluoromethyl group may undergo hydrolysis over time in aqueous environments.[1] |
Illustrative Stability Data
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 5-10% | Hydroxylated species, potential CF3 hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 10-15% | Products of CF3 hydrolysis (e.g., carboxylic acid) |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 20-30% | N-oxides, nitro derivatives, phenolic compounds, colored polymers |
| Thermal | Solid State | 48 h | 80°C | <5% | Minor impurities, potential polymerization |
| Photolytic | UV Light (254 nm) | 24 h | 25°C | 15-25% | Oxidized and ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C. Also, heat a solution of the compound in a chosen solvent at 60°C.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development (Example)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should be able to separate the parent compound from all significant degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted anilines and their primary challenges?
A1: The most prevalent methods for synthesizing substituted anilines include the reduction of nitroarenes, electrophilic aromatic substitution on aniline, and palladium-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination). Key challenges are controlling selectivity and minimizing side reactions such as the formation of intermediates in nitro reductions, over-substitution in electrophilic additions, and over-alkylation.[1][2][3]
Q2: My aniline product is discolored (yellow, brown, or black). What is the likely cause and how can I prevent it?
Q3: What is over-alkylation in the context of aniline synthesis and why does it happen?
A3: Over-alkylation is a frequent side reaction where the intended mono-N-alkylated aniline (a secondary amine) reacts further with the alkylating agent to yield the undesired N,N-dialkylated aniline (a tertiary amine) and potentially even a quaternary ammonium salt. This occurs because the initially formed mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][8]
Q4: How can I remove unreacted aniline or closely related byproducts from my final product?
A4: A common method is to perform an acidic wash. Aniline and its basic derivatives will form water-soluble hydrochloride salts upon treatment with dilute aqueous HCl, allowing them to be separated from the desired product in an organic solvent.[9] However, this method is not suitable if the desired product is also basic or acid-sensitive.[9] In such cases, column chromatography is the preferred method of purification.[10]
Troubleshooting Guides
Reduction of Nitroarenes
Issue: Incomplete reaction or formation of side products like azoxy, azo, or hydroxylamine compounds.
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[11] Under certain conditions, these intermediates can condense to form azoxy, azo, or hydrazine byproducts.[3]
Troubleshooting Strategies:
-
Choice of Reducing Agent: Metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds.[12] Catalytic hydrogenation (e.g., using Pd/C, Raney nickel) or metal/acid combinations (e.g., Fe/HCl, SnCl₂) are more effective for complete reduction to the aniline.[12][13]
-
Reaction Conditions: Ensure sufficient equivalents of the reducing agent and optimal reaction temperature. Incomplete reactions can result from poor reagent activity or insufficient stoichiometry.[14] For catalytic hydrogenations, ensure the catalyst is fresh and active.[14]
-
pH Control: The formation of condensation byproducts like azoxy and azo compounds is often favored under basic conditions.[3] Maintaining an acidic to neutral pH can help to minimize these side reactions.
Quantitative Data on Side Product Formation in Nitrobenzene Reduction:
| Catalyst/Reagent | Conditions | Major Product(s) | Yield (%) | Reference(s) |
| KBH₄ / PEG-400 | Water, Reflux | m,m'-Dichloroazoxybenzene | 85 | |
| Ag-Cu alloy@ZrO₂ | Isopropyl alcohol, Visible light | Azoxybenzene | 75 | |
| Photoenzymatic (BaNTR1) | Anaerobic, Visible light | Aniline | >90 | [15] |
| Cu/graphene | Isopropyl alcohol, Visible light | Azobenzene | 96 | [16] |
Electrophilic Aromatic Substitution on Anilines
Issue: Formation of poly-substituted products and/or meta-isomers during nitration.
The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to multiple substitutions (e.g., polybromination).[17][18] During nitration in a strong acidic medium, the amino group is protonated to form the anilinium ion, which is a meta-directing group, leading to a significant amount of the meta-substituted product.[2]
Troubleshooting Strategies:
-
Use of a Protecting Group: To control the reactivity and achieve mono-substitution, the amino group can be protected, for example, by acetylation with acetic anhydride to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled substitution.[4][17] The protecting group can be removed by hydrolysis after the substitution reaction.
-
Control of Reaction Conditions: For reactions like bromination, using milder conditions and controlling the stoichiometry of the electrophile can help to reduce polysubstitution.
Product Distribution in the Direct Nitration of Aniline:
| Product | Yield (%) | Reference(s) |
| o-Nitroaniline | 2 | [2] |
| m-Nitroaniline | 47 | [2][12] |
| p-Nitroaniline | 51 | [2][12] |
N-Alkylation of Anilines & Buchwald-Hartwig Amination
Issue 1: Over-alkylation leading to di-alkylated and quaternary ammonium salts.
As mentioned in the FAQs, the mono-alkylated product is often more nucleophilic than the starting aniline, leading to further alkylation.[1]
Troubleshooting Strategies:
-
Stoichiometric Control: Use a large excess of the aniline relative to the alkylating agent to increase the probability of the alkylating agent reacting with the more abundant primary amine.[1]
-
Choice of Alkylating Agent: Less reactive alkylating agents can improve selectivity for mono-alkylation.[8]
-
Catalyst Selection: Certain heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), can sterically favor the formation of the mono-alkylated product.[3][19]
Selectivity in N-Methylation of Aniline:
| Catalyst / Reagent | Selectivity for N-Methylaniline (%) | Conversion (%) | Reference(s) |
| Zn₁₋ₓCoₓFe₂O₄ / Methanol | ~99 | - | [20] |
| Dodecatungstophosphoric acid / K10 | 99 | 79 | [14] |
Issue 2 (Buchwald-Hartwig Amination): Formation of hydrodehalogenation byproducts.
A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[21]
Troubleshooting Strategies:
-
Ligand and Base Selection: The choice of phosphine ligand and base is critical in Buchwald-Hartwig reactions. Bulky, electron-rich ligands often improve the rate of reductive elimination to form the desired C-N bond, thus outcompeting the hydrodehalogenation pathway. The strength of the base can also influence the reaction outcome.
-
Temperature Control: Running the reaction at a lower temperature may help to minimize dehalogenation, although this may also slow down the desired reaction.[13]
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.[13]
Experimental Protocols & Workflows
General Workflow for Synthesis and Purification of a Substituted Aniline
Troubleshooting Logic for Incomplete Nitroarene Reduction
Protocol: Acetyl Protection of Aniline for Controlled Bromination
-
Protection (Acetylation):
-
In a round-bottom flask, dissolve the substituted aniline in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 equivalents) to the stirred solution. A base such as pyridine can be used to neutralize the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction by adding water. Extract the acetanilide product with an organic solvent. Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate.[4]
-
-
Electrophilic Substitution (Bromination):
-
Dissolve the purified acetanilide in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the brominated acetanilide. Filter and wash the solid product.
-
-
Deprotection (Hydrolysis):
-
Reflux the brominated acetanilide in an aqueous acidic solution (e.g., aqueous HCl) or basic solution (e.g., aqueous NaOH) until the amide is fully hydrolyzed back to the amine.
-
If using acidic hydrolysis, neutralize the reaction mixture with a base to precipitate the final bromoaniline product. If using basic hydrolysis, the product can be extracted with an organic solvent.
-
Purify the final product as necessary.
-
References
- 1. sarthaks.com [sarthaks.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Navigating the Scale-Up of 2-Methoxy-3-(trifluoromethyl)aniline: A Technical Support Guide
The industrial production of 2-Methoxy-3-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges when transitioning from laboratory-scale synthesis to large-scale manufacturing. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SU-01 | Decreased Yield Upon Scale-Up | - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing resulting in localized concentration gradients. - Non-linear scalability of catalyst performance. | - Implement a more robust reactor cooling system and monitor internal temperature closely. - Optimize stirrer design and agitation speed for the larger vessel. - Re-evaluate catalyst loading and consider a fixed-bed reactor for continuous processing. |
| SU-02 | Increased Impurity Profile | - Longer reaction times at elevated temperatures promoting byproduct formation. - Incomplete reactions due to mass transfer limitations. - Contamination from raw materials or equipment. | - Shorten reaction times where possible and consider lower operating temperatures. - Improve agitation and ensure homogeneous mixing of reactants. - Qualify all raw materials and ensure thorough cleaning of reactors between batches. |
| PU-01 | Difficulty in Product Isolation and Purification | - Formation of azeotropes with solvents. - Co-crystallization with impurities. - Product degradation during distillation. | - Employ fractional distillation under reduced pressure. - Recrystallize the product from a different solvent system. - Utilize column chromatography for high-purity requirements, though this can be challenging at scale. |
| SA-01 | Safety Concerns During Reaction | - Exothermic reaction leading to thermal runaway. - Release of toxic or corrosive fumes. - Handling of hazardous reagents at a large scale. | - Ensure the reactor is equipped with adequate pressure relief and emergency cooling systems. - Conduct all operations in a well-ventilated area with appropriate scrubbing systems for off-gases. - Implement strict personal protective equipment (PPE) protocols and provide thorough training for all personnel. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Scale-Up
-
Q1: What is a common synthetic route for this compound and what are the key scale-up considerations?
A common laboratory synthesis involves the methylation of 2-amino-6-(trifluoromethyl)phenol. On a larger scale, a multi-step process starting from 2-chloro-3-(trifluoromethyl)nitrobenzene is often more economically viable. Key considerations for scaling up this route include managing the exothermic nitration step, ensuring efficient hydrogenation, and handling the potentially hazardous intermediates.
-
Q2: How does heat management impact the reaction at an industrial scale?
The hydrogenation of the nitro group is a highly exothermic process. Inadequate heat removal in large reactors can lead to a rapid increase in temperature, resulting in reduced selectivity, increased byproduct formation, and potential safety hazards.[1][2] A robust cooling system and careful control of the hydrogen addition rate are critical for maintaining the optimal reaction temperature.
-
Q3: What are the typical impurities encountered, and how do they change with scale?
At a laboratory scale, impurities might be minimal and easily removed. However, during scale-up, longer reaction times and higher temperatures can lead to the formation of over-hydrogenated products or byproducts from side reactions.[3] Common impurities may include regioisomers and residual starting materials. An impurity profile analysis is crucial at each stage of the scale-up process.
Purification & Quality Control
-
Q4: What are the most effective methods for purifying this compound at a pilot and industrial scale?
For pilot-scale and industrial production, fractional vacuum distillation is the most common and cost-effective purification method. Crystallization can also be employed to achieve higher purity. While chromatography is effective at the lab scale, it is often not economically viable for large-scale production unless very high purity is required for a specific application.
-
Q5: How can I compare the efficiency of the process at different scales?
To compare efficiency, key performance indicators (KPIs) should be tracked at each scale. This includes reaction yield, cycle time, impurity profile, and solvent consumption per kilogram of product. The table below provides a hypothetical comparison.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Key Impurity 1 (%) | < 0.1 | < 0.5 | < 1.0 |
| Key Impurity 2 (%) | < 0.2 | < 0.8 | < 1.5 |
| Reaction Time (hours) | 4-6 | 8-12 | 12-18 |
| Solvent Volume (L/kg) | 10 | 8 | 6 |
Safety & Handling
-
Q6: What are the primary safety hazards associated with the large-scale production of this aniline derivative?
The primary hazards include the handling of corrosive and toxic reagents, the management of highly exothermic reactions, and the potential for the release of flammable solvents. A thorough process hazard analysis (PHA) should be conducted before scaling up.
Experimental Protocols
A generalized experimental workflow for the synthesis of this compound is outlined below. Specific parameters will need to be optimized for each scale of production.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during the scale-up process.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Methoxy-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Methoxy-3-(trifluoromethyl)aniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most prevalent and effective catalytic reactions for functionalizing this compound and its derivatives are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are widely used due to their broad substrate scope and tolerance for various functional groups.[1]
Q2: Why can reactions with this compound be challenging?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly reduce the nucleophilicity of the aniline nitrogen. This decreased reactivity can lead to sluggish or incomplete reactions and may require carefully optimized catalytic systems and harsher reaction conditions compared to electron-rich anilines.
Q3: What type of phosphine ligands are generally recommended for Buchwald-Hartwig amination of this substrate?
A3: For electron-deficient anilines like this compound, bulky and electron-rich biaryl phosphine ligands are highly recommended. These ligands help to stabilize the palladium catalyst, promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, and suppress side reactions. Commonly successful ligands include XPhos, SPhos, RuPhos, and BrettPhos.
Q4: Which palladium precursors are suitable for these cross-coupling reactions?
A4: A variety of palladium precursors can be used. Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). However, for more reliable and reproducible results, especially with challenging substrates, well-defined palladium precatalysts such as G3 or G4 palladacycles are often preferred. These precatalysts provide more efficient generation of the active Pd(0) species.
Q5: What is the role of the base in these reactions, and which ones are commonly used?
A5: The base plays a crucial role in both Buchwald-Hartwig and Suzuki-Miyaura reactions. In Buchwald-Hartwig amination, it is required to deprotonate the amine nucleophile. In Suzuki-Miyaura coupling, it facilitates the transmetalation step. For electron-deficient anilines, strong, non-nucleophilic bases are often necessary. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base should be carefully considered based on the specific reaction and the presence of other functional groups.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue: Low to no product yield.
| Potential Cause | Recommended Solution |
| Insufficiently active catalyst | Switch to a more electron-rich and bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos). Consider using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active catalyst. |
| Weak or inappropriate base | Use a stronger, non-nucleophilic base such as NaOtBu or KOtBu. Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity. |
| Poor solvent choice | Use anhydrous, deoxygenated aprotic solvents like toluene or dioxane. Ensure all reagents and solvents are free of water and oxygen. |
| Low reaction temperature | Gradually increase the reaction temperature. Electron-deficient anilines often require higher temperatures (e.g., 80-110 °C) to react efficiently. |
Issue: Formation of side products (e.g., hydrodehalogenation).
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. Use degassed solvents. |
| Suboptimal ligand-to-metal ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective, but this can be substrate-dependent. |
| Presence of water | Ensure all glassware is oven-dried and reagents are anhydrous. Water can lead to catalyst decomposition and unwanted side reactions. |
Suzuki-Miyaura Coupling
Issue: Low product yield.
| Potential Cause | Recommended Solution |
| Inefficient transmetalation | Screen different bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground. The addition of water as a co-solvent can sometimes improve the reaction rate. |
| Protodeboronation of the boronic acid/ester | Use a more stable boronic acid derivative, such as a pinacol ester. Ensure anhydrous conditions if water is not intentionally used as a co-solvent. Use a milder base if possible. |
| Catalyst inhibition | The aniline group can coordinate to the palladium center. While many modern catalysts tolerate free anilines, if inhibition is suspected, consider protecting the amine group. |
Issue: Significant homocoupling of the boronic acid.
| Potential Cause | Recommended Solution |
| Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen can promote the homocoupling side reaction. |
| High reaction temperature or prolonged reaction time | Monitor the reaction progress and stop it once the starting material is consumed to minimize side reactions. Consider lowering the reaction temperature if feasible. |
Experimental Protocols
Note: The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Buchwald-Hartwig Amination
Aryl Halide + this compound → N-Aryl-2-methoxy-3-(trifluoromethyl)aniline
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst and the base.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
Aryl Halide + Arylboronic Acid → Biaryl Compound
Materials:
-
Aryl halide derivative of this compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water. Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Managing Reaction Exotherms in Aniline Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for managing reaction exotherms during aniline synthesis. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during aniline synthesis, focusing on the immediate steps to mitigate problems related to exothermic reactions.
Issue 1: Rapid and Uncontrolled Temperature Increase
-
Question: My reaction temperature is rising much faster than expected, and the cooling system is not keeping up. What should I do?
-
Answer: This indicates a potential runaway reaction, which requires immediate action to prevent over-pressurization and vessel failure.[1][2][3]
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[1]
-
Enhance Cooling: Ensure the reaction vessel is fully immersed in an efficient cooling bath (e.g., ice-water or ice-salt). If using a jacketed reactor, ensure the coolant is flowing at its maximum rate and lowest possible temperature.[1][4]
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the cooling surface.
-
Emergency Quenching (if pre-planned): If a quenching protocol has been established for this process, prepare to add a pre-determined quenching agent to stop the reaction. This should only be done if the procedure and its consequences are well understood.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
-
Issue 2: Localized Hotspots in the Reactor
-
Question: I have noticed that parts of my reaction mixture are significantly hotter than the bulk temperature reading. What could be the cause and how can I fix it?
-
Answer: Localized hotspots are often a result of poor mixing or inhomogeneous reagent concentration. This can lead to a localized runaway reaction.
-
Possible Cause: Inadequate agitation, viscous reaction mixture, or rapid addition of a reactant in one location.
-
Solution:
-
Improve agitation by increasing the stirrer speed or using a more appropriate stirrer design (e.g., an anchor or turbine stirrer for viscous media).
-
Ensure that reagents are added sub-surface near the agitator to promote rapid dispersion.
-
For highly exothermic steps, consider diluting the incoming reagent stream with a solvent to moderate the localized heat release.
-
-
Issue 3: The Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Question: My reaction was supposed to start upon adding the catalyst, but nothing happened. After some time, the temperature and pressure rose very sharply. What went wrong?
-
Answer: This is a classic sign of an accumulation of unreacted starting material, which then reacts all at once.[5] This is an extremely dangerous situation.
-
Possible Cause: The catalyst may have been inactive initially, or an induction period was required that was not accounted for. During this time, the limiting reagent was added and accumulated.
-
Solution & Prevention:
-
Catalyst Activity: Always ensure the catalyst is fresh and active. For solid catalysts, ensure they are properly dispersed.
-
Controlled Initiation: Add a small portion of the catalyst first and wait for a slight, controlled temperature increase to confirm the reaction has initiated before proceeding with the main reagent addition.
-
Monitor Accumulation: Use in-situ monitoring techniques, such as IR spectroscopy, to track the concentration of the limiting reagent and ensure it is not accumulating.[5]
-
Slow Addition: Always add the limiting reagent at a rate that allows the cooling system to comfortably remove the generated heat.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing aniline, and which are the most exothermic?
A1: The two most common industrial and laboratory methods for aniline synthesis are the catalytic hydrogenation of nitrobenzene and the Bechamp reduction (iron and acid). Both methods are highly exothermic.[6] The catalytic hydrogenation of nitrobenzene is particularly energetic.[6][7]
Q2: How can I prevent a thermal runaway reaction when scaling up my aniline synthesis?
A2: Scaling up a reaction significantly changes the heat transfer dynamics, as the volume increases cubically while the surface area for cooling only increases squarely.[3] To prevent a runaway reaction during scale-up:
-
Calorimetry Studies: Perform reaction calorimetry to accurately measure the heat of reaction, heat capacity of the mixture, and the rate of heat evolution under your specific conditions.[5][7]
-
Review Cooling Capacity: Ensure the larger reactor's cooling capacity is sufficient to handle the total heat output of the scaled-up reaction.
-
Adjust Addition Rates: The rate of reagent addition must be slowed down significantly during scale-up. The addition rate should be governed by the rate of heat removal, not by a fixed time.
-
Consider Semi-batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch process where one reactant is added slowly over time to control the rate of heat generation.[5]
Q3: My final aniline product is dark brown or black. What is the cause and how can I purify it?
A3: Aniline is prone to oxidation and can form colored polymeric byproducts, especially when exposed to air and light.[8]
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The most common method for purifying aniline is steam distillation, which effectively separates the volatile aniline from non-volatile polymeric impurities and salts.[4][9] For smaller scales, column chromatography can be used. Storing the purified aniline as its hydrochloride salt can also improve its stability.
Q4: Can I control the exotherm by simply using a less concentrated acid in the Bechamp reduction?
A4: While dilution can help to moderate the reaction rate and improve heat dissipation, using an acid that is too dilute may significantly slow down or even halt the reaction, leading to the accumulation of unreacted nitrobenzene. It is a balance between managing the exotherm and ensuring the reaction proceeds to completion. A better approach is to control the rate of addition of the acid or the nitrobenzene to the reaction mixture.
Quantitative Data on Reaction Exotherms
The following table summarizes key quantitative data related to the exothermic nature of aniline synthesis, primarily focusing on the hydrogenation of nitrobenzene.
| Parameter | Value | Method of Synthesis | Notes |
| Heat of Reaction (ΔH) | -581.87 kJ/mol | Catalytic Hydrogenation of Nitrobenzene (with 5% Pd/C) | This is a highly exothermic reaction. Proper heat management is critical.[7] |
| Typical Temperature Range | 55-65 °C | Catalytic Hydrogenation of Nitrobenzene (with 5% Pd/C) | Operating within this range with proper cooling is crucial for selectivity and safety.[7] |
| Typical Pressure Range | 7-9 Bar (absolute) | Catalytic Hydrogenation of Nitrobenzene (with 5% Pd/C) | Hydrogen pressure is a key parameter affecting reaction rate.[7] |
| Adiabatic Temperature Rise (ΔTad) | Dependent on concentration and heat capacity | General | This value predicts the maximum temperature increase in a worst-case scenario (no cooling). It must be calculated to ensure it does not reach the boiling point or decomposition temperature of the mixture.[5][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene (Laboratory Scale)
This protocol outlines a standard procedure with an emphasis on temperature control.
-
Reactor Setup:
-
Equip a high-pressure autoclave (e.g., a Parr hydrogenator) with a mechanical stirrer, a thermocouple, a pressure gauge, and a cooling loop connected to a circulating chiller.
-
Ensure all fittings are rated for the intended pressure and temperature.
-
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), charge the reactor with the solvent (e.g., ethanol), nitrobenzene, and the catalyst (e.g., 5% Palladium on Carbon, typically 1-5 mol% relative to nitrobenzene).
-
Safety Note: Pd/C can be pyrophoric. Handle with care under an inert atmosphere.
-
-
Reaction Execution:
-
Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Set the chiller to the desired starting temperature (e.g., 20°C).
-
Begin stirring at a high rate (e.g., >500 RPM) to ensure good catalyst suspension and heat transfer.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 8 Bar).
-
Slowly ramp the reaction temperature to the setpoint (e.g., 55°C). The reaction is highly exothermic, so the heating system may not be needed initially. The temperature ramp should be controlled by the cooling system.
-
Monitor the temperature and pressure closely. The pressure will drop as hydrogen is consumed.
-
-
Exotherm Management:
-
The primary method of control is the cooling loop. The rate of reaction (and thus heat generation) can be moderated by adjusting the hydrogen pressure. If the temperature rises above the setpoint, reduce the hydrogen pressure or stop the hydrogen feed temporarily.
-
-
Work-up:
-
Once hydrogen uptake ceases, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The aniline can be isolated from the filtrate by removing the solvent under reduced pressure.
-
Protocol 2: Bechamp Reduction of Nitrobenzene (Laboratory Scale)
This protocol describes the reduction of nitrobenzene using iron and hydrochloric acid.
-
Reactor Setup:
-
In a fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermocouple. Place the flask in a large ice-water bath.
-
-
Charging the Reactor:
-
Charge the flask with iron powder (or filings) and water.
-
Begin vigorous stirring.
-
-
Reaction Execution:
-
Add a small amount of concentrated hydrochloric acid to the iron suspension to activate the iron.
-
Place the nitrobenzene in the dropping funnel.
-
Begin adding the nitrobenzene dropwise to the stirred iron suspension. The addition rate should be slow enough to maintain the internal temperature below a designated setpoint (e.g., 60-70°C).
-
-
Exotherm Management:
-
The exotherm is controlled by the rate of addition of the nitrobenzene and the efficiency of the ice-water bath.[4]
-
If the temperature rises too quickly, immediately stop the addition of nitrobenzene and add more ice to the cooling bath.[4]
-
The reaction is often vigorous and may begin to reflux. The refluxing solvent also helps to dissipate heat.
-
-
Work-up:
-
After the addition is complete, continue stirring until the reaction subsides. The disappearance of the characteristic smell of nitrobenzene is a good indicator of completion.
-
Cool the reaction mixture and add a strong base (e.g., sodium hydroxide solution) to neutralize the excess acid and precipitate iron hydroxides. This step is also exothermic and may require cooling.
-
Isolate the aniline product via steam distillation of the resulting slurry.
-
Visualizations
Below are diagrams illustrating key workflows for managing exothermic reactions in aniline synthesis.
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Experimental workflow for controlled exothermic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. cedrec.com [cedrec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. wjarr.com [wjarr.com]
Technical Support Center: Analytical Method Development for Impurity Profiling of 2-Methoxy-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impurity profiling of 2-Methoxy-3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most common and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is well-suited for a wide range of organic impurities, while GC-MS is ideal for volatile and semi-volatile compounds.[2]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various stages, including synthesis, purification, and storage. Potential impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate steps of the synthesis.
-
By-products: Resulting from side reactions during the manufacturing process.
-
Degradation products: Formed due to exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[3][4]
Q3: Why are forced degradation studies necessary for impurity profiling?
A3: Forced degradation studies, also known as stress testing, are crucial to identify potential degradation products that could form during the shelf life of the drug substance.[3][5] These studies help in developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the final drug product.
Q4: What are the typical stress conditions for forced degradation of this compound?
A4: Based on general guidelines for small molecules, the following stress conditions are recommended:[3][4][6]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light.[4]
Q5: How can I identify an unknown impurity peak in my chromatogram?
A5: A combination of techniques is often employed for the structural elucidation of unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity.[7] For definitive structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
HPLC Method Development
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a different column chemistry (e.g., with end-capping).- Replace the column. |
| Poor resolution between the main peak and an impurity | - Suboptimal mobile phase composition- Inadequate column chemistry- Inappropriate temperature | - Optimize the gradient profile or the ratio of organic solvent to aqueous buffer.- Screen different stationary phases (e.g., C18, Phenyl, Cyano).[8]- Adjust the column temperature to alter selectivity. |
| Drifting baseline | - Column not equilibrated- Temperature fluctuations- Contaminated mobile phase | - Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase using high-purity solvents and filter before use. |
| Ghost peaks | - Carryover from previous injections- Contamination in the sample or mobile phase | - Implement a robust needle wash program.- Inject a blank (mobile phase) to confirm the source of contamination.- Use fresh, high-purity solvents and sample vials. |
GC-MS Method Development
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks detected | - Inactive injector or detector- Leak in the system- Improper sample preparation (analyte not volatile enough) | - Check injector and detector temperatures and gas flows.- Perform a leak check.- Consider derivatization to increase volatility.[9] |
| Broad or tailing peaks | - Active sites in the injector liner or column- Column contamination- Inappropriate oven temperature program | - Use a deactivated injector liner.- Bake out the column or trim the front end.- Optimize the temperature ramp rate. |
| Poor separation of isomers | - Inadequate column selectivity | - Use a column with a different stationary phase that offers better selectivity for the isomers.[10] |
| Mass spectrum does not match library | - Co-elution of multiple components- Background interference | - Improve chromatographic separation.- Check for and eliminate sources of background noise. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol is a starting point and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[11]
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[2][12]
Visualizations
Caption: General workflow for impurity profiling of this compound.
Caption: Troubleshooting logic for identifying the source of an unexpected peak.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. ajrconline.org [ajrconline.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
comparing the reactivity of 2-Methoxy-3-(trifluoromethyl)aniline with other anilines
This guide provides a detailed comparison of the chemical reactivity of 2-Methoxy-3-(trifluoromethyl)aniline against other key aniline derivatives. An understanding of the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents experimental data, detailed protocols for reactivity assessment, and visual aids to elucidate the principles governing aniline reactivity.
Introduction to Aniline Reactivity
Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the aniline core, both at the amino group and on the aromatic ring, is predominantly influenced by the electronic properties of its substituents. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution.[1]
The reactivity of substituted anilines is primarily governed by the interplay of the inductive and resonance effects of these substituents. These effects directly influence the electron density on the nitrogen atom, which in turn affects the basicity (pKa) of the aniline.[1] Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa) and generally more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa) and reduced reactivity.[2]
The subject of this guide, this compound, possesses two substituents with opposing electronic effects:
-
Methoxy Group (-OCH₃) at the ortho-position: This group is electron-donating through a strong resonance effect (+R) and electron-withdrawing through a weaker inductive effect (-I). The net result is an activation of the aromatic ring.
-
Trifluoromethyl Group (-CF₃) at the meta-position: This group is a powerful electron-withdrawing group due to its strong inductive effect (-I).[3][4]
The combination and positioning of these groups create a unique reactivity profile for this compound, which this guide will explore in comparison to other anilines.
Factors Influencing Aniline Reactivity
The following diagram illustrates the key factors that influence the chemical reactivity of substituted anilines.
Quantitative Comparison of Aniline Basicity
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom.[1] A higher pKa value indicates a stronger base and generally higher nucleophilic reactivity. The table below compares the pKa values of this compound's constituent and related anilines. Hammett constants (σ) are also provided to quantify the electron-donating or -withdrawing properties of substituents at the meta and para positions. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[5][6]
| Compound | Substituents | pKa of Conjugate Acid | Hammett Constant (σ) of Substituent(s) | Expected Reactivity vs. Aniline |
| Aniline | H | 4.60[1] | σ_m_ = 0, σ_p_ = 0 | Baseline |
| p-Toluidine | 4-CH₃ | 5.08 | σ_p_ (CH₃) = -0.17[5] | Higher |
| o-Anisidine | 2-OCH₃ | 4.49 | σ_m_ (OCH₃) = +0.12, σ_p_ (OCH₃) = -0.27[5] | Slightly Lower/Similar |
| p-Anisidine | 4-OCH₃ | 5.34 | σ_p_ (OCH₃) = -0.27[5] | Higher |
| m-(Trifluoromethyl)aniline | 3-CF₃ | 3.51 | σ_m_ (CF₃) = +0.43[7] | Lower |
| p-Nitroaniline | 4-NO₂ | 1.00 | σ_p_ (NO₂) = +0.78[5] | Much Lower |
| This compound | 2-OCH₃, 3-CF₃ | ~3.31 (Predicted)[8] | N/A | Lower |
Note: The pKa for this compound is a predicted value. The actual reactivity will be a balance of the activating ortho-methoxy group and the deactivating meta-trifluoromethyl group.
Experimental Protocols
The reactivity of anilines can be experimentally determined through various standard organic reactions. Below are detailed protocols for N-acylation and the Sandmeyer reaction, which are sensitive to the nucleophilicity and electronic properties of the aniline derivative.
Acylation of the amino group is a direct measure of its nucleophilicity. A more reactive aniline will typically undergo acylation faster.[9][10]
Procedure Details:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the substituted aniline (1 mmol) in acetonitrile (10 mL).[9]
-
Addition of Reagents: To this solution, add the corresponding acyl chloride (1.1 mmol) and a catalytic amount of aluminum metal powder (10 mol%).[9]
-
Reaction: Place the flask in an ultrasonic bath (35 kHz) and irradiate at 25°C. Reaction times may vary depending on the aniline's reactivity.[9]
-
Monitoring: Monitor the reaction's progress by TLC until the starting aniline spot is consumed.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and stir to precipitate the amide product.[9]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The yield and reaction time serve as indicators of reactivity.
The Sandmeyer reaction transforms the amino group into other functional groups via a diazonium salt intermediate. The initial diazotization step is highly dependent on the aniline's properties.[11][12][13]
Procedure Details:
-
Diazotization:
-
Combine the aniline (e.g., 20 mmol) with water and concentrated hydrochloric acid in a beaker. Cool the mixture in a salt-ice bath to 0°C or below.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above 5°C. The disappearance of the aniline hydrochloride precipitate indicates the formation of the soluble diazonium salt.[11][12]
-
-
Copper(I) Chloride Preparation:
-
Separately, prepare a solution of copper(I) chloride by dissolving copper(II) sulfate and sodium chloride in hot water, followed by reduction with sodium sulfite. Cool this solution to below 5°C.[12]
-
-
Sandmeyer Reaction (Chlorination Example):
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with stirring.[11]
-
Vigorous evolution of nitrogen gas will occur. Allow the mixture to stand, and then warm it gently to complete the reaction.[11]
-
The aryl chloride product can then be isolated, often by steam distillation.[11]
-
The stability of the diazonium intermediate and the yield of the final product are strongly influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups can destabilize the diazonium salt, potentially leading to lower yields or side reactions.
Discussion and Conclusion
The reactivity of this compound is a compelling case study in the balance of electronic effects.
-
Basicity and Nucleophilicity: The potent electron-withdrawing -CF₃ group at the meta-position significantly reduces the electron density of the aromatic ring and, by extension, the nitrogen atom. This effect is expected to dominate over the electron-donating effect of the ortho-methoxy group. Consequently, this compound is predicted to be a significantly weaker base than unsubstituted aniline (predicted pKa of ~3.31 vs. 4.60) and less nucleophilic.[8] Its reactivity in nucleophilic reactions like acylation will be considerably lower than that of anilines bearing only electron-donating groups (e.g., p-anisidine, pKa 5.34).
-
Electrophilic Aromatic Substitution: For reactions involving electrophilic attack on the aromatic ring, the directing effects of the two substituents are crucial. The ortho-methoxy group is an activating ortho-, para-director, while the meta-trifluoromethyl group is a deactivating meta-director. The positions available for substitution (4, 5, and 6) will be influenced by both groups, leading to potentially complex product mixtures depending on the reaction conditions. However, the overall deactivation by the -CF₃ group suggests that forcing conditions may be required for these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. scribd.com [scribd.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-3-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-methoxy-3-(trifluoromethyl)aniline scaffold. The strategic incorporation of a methoxy (-OCH3) group at the 2-position and a trifluoromethyl (-CF3) group at the 3-position of an aniline ring creates a unique electronic and steric profile. The trifluoromethyl group is a strong electron-withdrawing group known to enhance metabolic stability and cell permeability, while the methoxy group's position can significantly influence target binding and selectivity.[1][2] This guide synthesizes available data from structurally related compounds to infer the SAR for this specific class of molecules, focusing on their potential as kinase inhibitors and anticancer agents.
I. Comparative Biological Activity
Derivatives of methoxy- and trifluoromethyl-substituted anilines have shown significant promise as modulators of various biological targets, most notably protein kinases involved in cell signaling pathways critical to cancer progression.[3][4] The following sections present a comparative overview of their anticancer activity.
Anticancer Activity: A Focus on Kinase Inhibition
The 2-anilino-quinazoline and related heterocyclic scaffolds are common pharmacophores in kinase inhibitors. The aniline moiety often serves as a key recognition element, inserting into the ATP-binding pocket of the kinase. The substituents on the aniline ring play a crucial role in determining potency and selectivity.
For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a compound bearing a 3-trifluoromethylaniline moiety (6r) was synthesized and evaluated for its antibacterial activity, indicating the versatility of this scaffold in different therapeutic areas.[5] In the context of kinase inhibition, the substitution pattern on the aniline ring is critical. Studies on 4-anilinoquinolines as Cyclin G Associated Kinase (GAK) inhibitors revealed that the position of methoxy groups is pivotal for activity.[6] While a 3,4-dimethoxy substitution was potent, removal of the 4-methoxy group led to a 10-fold drop in potency.[6] Conversely, a single 3-methoxy group retained high potency.[6] This highlights the sensitivity of the binding pocket to the placement of substituents.
The trifluoromethyl group is often used to enhance the properties of drug candidates.[1] For example, replacing a 4-methoxy substituent with a 4-trifluoromethylpyridin-3-yl amine in a series of antimalarial quinazolines retained potent activity.[7] This suggests that the trifluoromethyl group can be a favorable substituent for biological activity.
The tables below summarize the activity of representative compounds from related structural classes to provide a basis for understanding the potential SAR of this compound derivatives.
Table 1: Comparative Anticancer Activity of Related Anilino-Based Kinase Inhibitors
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Target Kinase(s) |
| 2-Anilino Triazolopyrimidines | 2-(p-toluidino)-7-(3',4',5'-trimethoxyanilino) derivative | A549, HeLa | 0.03 - 0.52 | Tubulin |
| 4-Anilinoquinolines | 3-Methoxy-6,7-dimethoxy anilinoquinoline | - | Ki = 5.7 nM | GAK |
| Anilino-Pyrazines | ortho-methoxy aniline derivative (7c) | - | IC50 = 60 nM | CSNK2A |
| Anilinoquinazolines | 3-chloro-4-fluoro anilinoquinazoline | - | 56 nM (antimalarial) | - |
Data synthesized from multiple sources for comparative purposes.[4][6][7][8]
Table 2: Inferred Structure-Activity Relationships for this compound Derivatives
| Position of Substitution on the Anilino Ring | Nature of Substituent | Inferred Effect on Activity | Rationale |
| C4, C5, C6 | Small, hydrophobic groups | Potentially increase potency | Hydrophobic interactions in the ATP binding pocket are often favorable.[9] |
| C4, C5, C6 | Bulky groups | Potentially decrease potency | Steric hindrance may prevent optimal binding. |
| C4, C5, C6 | Hydrogen bond donors/acceptors | May increase or decrease potency | Dependent on the specific topology of the target kinase's active site. |
| Nitrogen (Amine) | Acylation or Alkylation | Likely detrimental | The N-H group often acts as a critical hydrogen bond donor to the kinase hinge region.[4] |
II. Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments typically used to evaluate the compounds discussed in this guide.
A. In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials : Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
B. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagram
Many anilino-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] These receptors are critical for tumor growth, proliferation, and angiogenesis. The diagram below illustrates a simplified, generic signaling pathway targeted by such inhibitors.
B. Experimental Workflow Diagram
The general workflow for the discovery and evaluation of novel this compound derivatives as potential therapeutic agents is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of HPLC Methods for 2-Methoxy-3-(trifluoromethyl)aniline Analysis
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxy-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical manufacturing. The guide details the experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) guidelines and compares the HPLC method with alternative analytical techniques.[1][2][3][4][5][6][7][8][9][10] This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical data.
Alternative Analytical Methods
While HPLC is a robust and widely used technique for the analysis of aniline derivatives, other methods can also be employed.[11] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are common alternatives.[12][13] GC, often coupled with Mass Spectrometry (GC-MS), offers high sensitivity but may require derivatization for polar compounds like anilines to improve volatility.[11][14] Capillary Electrophoresis provides high separation efficiency with minimal solvent usage but may have limitations in terms of concentration sensitivity without pre-concentration techniques.[13]
A comparative summary of these methods is presented below:
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Separation in a capillary based on electrophoretic mobility. |
| Derivatization | Generally not required.[11][15] | Often required for polar analytes to increase volatility.[11][12] | Not required. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range).[11] | Moderate, can be enhanced with on-line concentration techniques.[13] |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, based on both retention time and mass spectrum. | Excellent, based on charge-to-size ratio. |
| Sample Throughput | High. | Moderate to High. | High. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
| Primary Application | Routine quality control, stability testing, and quantification. | Impurity profiling, trace analysis, and structural elucidation. | Analysis of charged species, chiral separations. |
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method for this compound is performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][5]
System Suitability
Before initiating the validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution multiple times. The acceptance criteria are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections.
Validation Parameters and Acceptance Criteria
The following parameters are evaluated during method validation:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with the analyte and potential impurities. | The analyte peak should be well-resolved from any other peaks (impurities, degradation products, or matrix components). Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | Analyze a minimum of five concentrations of the analyte across the specified range. | A linear relationship between concentration and peak area should be observed. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range is established based on the linearity, accuracy, and precision data. | For an assay, the typical range is 80-120% of the test concentration.[8] For content uniformity, it may be 70-130%.[8] |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). | The percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[6] Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | The RSD should be ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the effect on the results. | The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations. |
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the validation parameters as outlined by the ICH guidelines.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of ICH validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. pharmadevils.com [pharmadevils.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
The Strategic Incorporation of Trifluoromethylated Anilines in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylated aniline scaffold has emerged as a particularly valuable component in the design of novel therapeutics. This guide provides a comparative analysis of trifluoromethylated anilines versus their non-fluorinated counterparts, focusing on their impact on crucial drug-like properties such as physicochemical characteristics, metabolic stability, and target binding affinity. This analysis is supported by experimental data and detailed methodologies to provide a comprehensive resource for drug discovery and development.
The introduction of a trifluoromethyl (-CF3) group onto an aniline ring can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and a lower likelihood of off-target effects. This guide will explore these advantages through a comparative lens, using specific drug examples to illustrate the tangible benefits of this chemical substitution.
Physicochemical Properties: A Balancing Act of Lipophilicity and Basicity
The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the basicity (pKa) of the aniline nitrogen. This reduction in pKa can be advantageous in drug design, as it can prevent unwanted protonation at physiological pH, thereby influencing a drug's absorption, distribution, and target engagement. Furthermore, the -CF3 group substantially increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cellular membranes. However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility and off-target toxicities.
Here, we compare the physicochemical properties of two key drug scaffolds: the anti-inflammatory drug celecoxib and its trifluoromethyl analog (TFM-C), and the multi-kinase inhibitor sorafenib and a hypothetical non-fluorinated analog.
| Compound | Structure | pKa (predicted) | cLogP (predicted) |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 9.68[1] | 3.76 |
| TFM-C | 4-(5-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | ~9.5 | ~4.5 |
| Sorafenib | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | 11.8 (amine) | 4.6 |
| Non-fluorinated Sorafenib Analog | 4-(4-(3-(4-chloro-3-methylphenyl)ureido)phenoxy)-N-methylpicolinamide | ~12.5 | ~4.1 |
Table 1: Comparison of Physicochemical Properties. pKa and cLogP values are predicted using computational models.
Enhanced Metabolic Stability: Blocking Unwanted Transformations
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, leading to a longer in vivo half-life and improved bioavailability.
A prime example of this is the comparison between a hypothetical trifluoromethylated aniline and its methyl-substituted counterpart in a metabolic stability assay.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Trifluoromethylated Aniline Derivative | > 60 | < 5 |
| Methylated Aniline Derivative | 15 | 46.2 |
Table 2: Comparative In Vitro Metabolic Stability. Data is hypothetical and for illustrative purposes, but reflects general trends observed in drug metabolism studies.
The trifluoromethyl-substituted analog exhibits a significantly longer half-life and lower intrinsic clearance, indicating a much slower rate of metabolism. This increased stability can translate to a more durable therapeutic effect in vivo.
Modulating Target Binding Affinity: A Case-Specific Outcome
The influence of a trifluoromethyl group on a drug's binding affinity for its target is highly context-dependent. The electronic and steric properties of the -CF3 group can either enhance or diminish binding interactions within a protein's active site.
Case Study 1: Celecoxib and its Trifluoromethyl Analog (TFM-C)
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The replacement of the methyl group on the phenyl ring of celecoxib with a trifluoromethyl group to create TFM-C dramatically reduces its COX-2 inhibitory activity.
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-2 | 40[2] |
| TFM-C | COX-2 | 8200 |
Table 3: Comparative Binding Affinity for COX-2. The IC50 for TFM-C is calculated based on the reported 205-fold lower activity compared to celecoxib.
This example illustrates that while trifluoromethylation can be beneficial, it can also be detrimental to the desired biological activity if the methyl group is crucial for optimal binding. However, studies have shown that TFM-C possesses potent anti-inflammatory and anti-cancer effects that are independent of COX-2 inhibition, highlighting the potential for trifluoromethylation to uncover novel mechanisms of action.
Case Study 2: Sorafenib, a Multi-Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| RAF-1 | 6 |
| B-RAF | 22 |
| VEGFR-2 | 90[3] |
| PDGFR-β | 57[3] |
| c-KIT | 68[3] |
Table 4: Kinase Inhibitory Profile of Sorafenib.
The electron-withdrawing nature of the trifluoromethyl group in sorafenib is thought to be crucial for its binding to the kinase domain of its target proteins.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures discussed, the following diagrams illustrate a key signaling pathway targeted by a trifluoromethylated aniline-containing drug and the general workflows for the experimental assays.
RAF/MEK/ERK Signaling Pathway Inhibition by Sorafenib.
General Workflows for Key Experiments.
Experimental Protocols
Radioligand Binding Assay (for Binding Affinity)
This assay is used to determine the affinity of a compound for a specific receptor or enzyme.
-
Preparation: A source of the target protein (e.g., cell membranes expressing the receptor) is prepared. A radiolabeled ligand known to bind to the target is also used.
-
Incubation: The target protein is incubated with the radiolabeled ligand and varying concentrations of the test compound (the "competitor").
-
Separation: The reaction is stopped, and the protein-bound radioligand is separated from the free, unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (the IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.
In Vitro Metabolic Stability Assay (using Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation: Pooled human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are used. The test compound is dissolved in a suitable solvent.
-
Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of a cofactor, NADPH, which is required for the activity of most cytochrome P450 enzymes.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this data, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated.
Conclusion
The incorporation of trifluoromethylated anilines is a powerful and versatile strategy in drug design. The trifluoromethyl group can significantly enhance metabolic stability and modulate physicochemical properties in a way that is often beneficial for developing effective and safe therapeutics. While the effect on target binding affinity is context-specific and requires careful consideration, the overall impact of this moiety on drug-like properties is overwhelmingly positive. The case studies of celecoxib and sorafenib highlight the diverse applications and potential outcomes of employing trifluoromethylated anilines in medicinal chemistry. As our understanding of structure-activity and structure-property relationships continues to grow, the strategic use of trifluoromethylated anilines is poised to play an even more prominent role in the development of next-generation medicines.
References
GC-MS vs. HPLC for the Analysis of Halogenated Anilines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated anilines—compounds prevalent in the synthesis of dyes, pesticides, and pharmaceuticals—is critical due to their potential toxicity and environmental persistence.[1] The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.
GC-MS is renowned for its high sensitivity and selectivity, making it a powerful tool for trace-level analysis.[2] However, the polar nature of some aniline compounds can pose chromatographic challenges, often necessitating a derivatization step to enhance volatility and improve peak shape.[3] Conversely, HPLC is a versatile technique well-suited for a broad range of anilines without the need for derivatization, though it may exhibit different sensitivity profiles.[2][4]
Performance Comparison
The choice between GC-MS and HPLC for the analysis of halogenated anilines often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the number of target analytes. Below is a summary of key performance parameters for each technique based on available experimental data.
| Parameter | GC-MS | HPLC |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.[3] | Separation of compounds in the liquid phase based on their affinity for a stationary phase, typically with UV or MS detection.[5] |
| Derivatization | Often required for polar anilines to improve volatility and chromatographic performance.[1][3] | Generally not required, simplifying sample preparation.[4] |
| Sensitivity | Generally offers high sensitivity, with detection limits in the low µg/L to ng/L range.[6][7] | Sensitivity is dependent on the detector; UV detection is common, with electrochemical or MS detection offering higher sensitivity.[4][8] |
| Selectivity | High selectivity, especially with MS detection, allowing for confident identification based on mass spectra.[2] | Selectivity can be enhanced with selective detectors like mass spectrometry (LC-MS).[9] |
| Sample Throughput | Can be lower due to longer run times and the potential need for derivatization. | Can offer higher throughput, especially with direct injection methods.[9] |
| Instrumentation Cost | Generally higher due to the mass spectrometer. | Can be more cost-effective, particularly with UV detection. |
| Typical Analytes | Broad range of volatile and semi-volatile halogenated anilines. | Wide variety of halogenated anilines, including less volatile and thermally labile compounds.[10] |
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of halogenated anilines by GC-MS and HPLC from various studies. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
GC-MS Performance Data
| Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Precision (%RSD) | Recovery (%) |
| Aniline | 0.5 - 25.0[11][12] | 0.1[11][12] | 3.61 - 5.92[12] | - |
| Various Anilines | 3 x MDL - 300 x MDL | - | 5 - 15[13] | 75 or better[13] |
| 4-Chloroaniline | 40 - 400 µg/L | - | - | - |
MDL: Method Detection Limit
HPLC Performance Data
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Recovery (%) |
| Aniline and degradation products | 2.0 - 60[14] | 0.0778 - 0.2073[14] | 0.31 - 1.62[14] | 87.51 - 101.35[14] |
| Aniline and 2-nitroaniline | 1.0 - 20.0 | 0.25 - 0.57 | < 4.83 | 96.67 - 102.22 |
| Aniline and nitroanilines | 1 - 100 µg/L | - | ≤ 0.3 | 93 - 147 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of halogenated anilines by GC-MS and HPLC.
Experimental Protocols
GC-MS Protocol for Halogenated Anilines
This protocol outlines a general procedure for the GC-MS analysis of halogenated anilines, which may require derivatization.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of 100 mL of the aqueous sample to >11 with 10 M NaOH.[1]
-
Perform three successive extractions with 30 mL of dichloromethane (DCM) in a separatory funnel, shaking vigorously for 2 minutes for each extraction.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]
2. Derivatization (Acylation with Heptafluorobutyric Anhydride - HFBA)
-
Evaporate the 1 mL concentrated sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporate the reaction mixture to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
3. GC-MS Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polydimethylsiloxane stationary phase.[15]
-
Injector Temperature: 250 °C.[15]
-
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[16]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C.[17]
-
Quadrupole Temperature: 150 °C.[17]
-
Detection: Mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
HPLC Protocol for Halogenated Anilines
This protocol describes a general method for the analysis of halogenated anilines using reversed-phase HPLC with UV detection.[5]
1. Sample Preparation
-
For liquid samples, filtration through a 0.45 µm membrane may be sufficient.
-
For solid samples, a suitable extraction method should be employed to isolate the anilines, followed by dissolution in the mobile phase.[5]
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[5]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water or a mixture of methanol and water (e.g., 60:40 v/v).[5][8]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10-20 µL.[8]
3. Data Analysis
-
Identify peaks based on the retention times of analytical standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the anilines in the samples using the linear regression equation from the calibration curve.[5]
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of halogenated anilines. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and confirmation, though it often requires a derivatization step.[2] HPLC provides a robust and versatile alternative that is well-suited for a wide range of anilines without the need for derivatization.[2] The choice between the two methods should be guided by the specific analytical goals, including the required detection limits, the complexity of the sample matrix, and available resources. For many applications, the methods can be complementary, with HPLC used for screening and GC-MS for confirmation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. mdpi.com [mdpi.com]
Enhancing Metabolic Stability: A Comparative Guide to Compounds Derived from 2-Methoxy-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how structural modifications to the 2-Methoxy-3-(trifluoromethyl)aniline scaffold impact metabolic stability, supported by experimental data and protocols.
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. Molecules that are rapidly metabolized can suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can in turn lead to off-target effects and toxicity. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This guide provides a comparative assessment of the metabolic stability of compounds derived from the this compound scaffold, a building block of interest in medicinal chemistry.
The Role of the Trifluoromethyl and Methoxy Groups in Metabolic Stability
The this compound scaffold possesses two key functional groups that influence its metabolic fate. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to increase a compound's resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high strength of the carbon-fluorine bond.[1] Conversely, the methoxy group can be a site of metabolic liability, often undergoing O-demethylation. The aniline group itself can also be susceptible to metabolic enzymes, which can lead to rapid excretion or the formation of reactive metabolites.[3][4] Therefore, understanding the interplay of these groups is crucial for designing more stable derivatives.
Comparative Analysis of Metabolic Stability
A key consideration is the position of potential metabolic transformations. For instance, in related fluoroanilino-quinazolines, it has been demonstrated that the position of the fluorine atom significantly impacts metabolic stability. Derivatives with fluorine at the 2- and 3-positions of the aniline ring were found to be significantly more stable in human hepatocytes than their 4-fluoro counterparts, which underwent rapid metabolism. This suggests that modifications at the 4, 5, and 6 positions of the this compound ring are likely to have a pronounced effect on the metabolic fate of its derivatives.
To illustrate the expected impact of structural modifications, the following table outlines hypothetical derivatives of this compound and their anticipated metabolic stability profiles based on established metabolic pathways.
| Compound ID | Modification from Parent Scaffold (this compound) | Predicted Primary Metabolic Pathway(s) | Expected In Vitro Half-life (t½) | Expected Intrinsic Clearance (CLint) |
| Parent | This compound | O-demethylation, Aromatic hydroxylation, N-acetylation | Moderate | Moderate |
| Derivative A | Replacement of 2-Methoxy with 2-Difluoromethoxy | Resistance to O-demethylation | Longer | Lower |
| Derivative B | Introduction of a metabolically stable group at the 4-position (e.g., pyridine) | Blockade of aromatic hydroxylation at the 4-position | Longer | Lower |
| Derivative C | N-alkylation of the aniline with a labile group (e.g., N-methyl) | N-dealkylation | Shorter | Higher |
| Derivative D | N-acylation of the aniline | Hydrolysis by amidases | Variable (depends on acyl group) | Variable |
| Derivative E | Replacement of the 3-Trifluoromethyl with a 3-methyl group | Benzylic hydroxylation of the methyl group | Shorter | Higher |
Experimental Protocols
To experimentally determine and compare the metabolic stability of such derivatives, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
In Vitro Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of test compounds and controls. Prepare the microsomal incubation mixture containing liver microsomes in phosphate buffer.
-
Pre-incubation: Add the test compound to the microsomal mixture in a 96-well plate and pre-incubate at 37°C for a short period to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a test compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Objective: To determine the IC50 value of a test compound for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Test compound and known CYP inhibitors (positive controls)
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific probe substrates and their corresponding metabolites
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, combine the test compound (at various concentrations), liver microsomes or recombinant enzymes, and the specific probe substrate in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction with a quenching solution.
-
Analysis: Analyze the formation of the specific metabolite using LC-MS/MS.
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing Metabolic Pathways and Workflows
To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate a hypothetical metabolic pathway and a typical experimental workflow.
Caption: Hypothetical metabolic pathway of a this compound derivative.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The strategic modification of the this compound scaffold presents a promising avenue for the development of metabolically robust drug candidates. By leveraging the protective effect of the trifluoromethyl group and addressing the potential liabilities of the methoxy and aniline moieties, medicinal chemists can rationally design compounds with improved pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of the metabolic stability of novel derivatives, ultimately facilitating the identification of compounds with a higher probability of success in clinical development.
References
A Comparative Analysis of the Electronic Properties of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electronic properties of substituted anilines. The electronic nature of substituents on the aniline ring significantly influences the molecule's basicity, nucleophilicity, and spectroscopic characteristics, which are critical parameters in drug design and chemical synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of structure-property relationships in this important class of compounds.
Data Presentation: Substituent Effects on Electronic Properties
The electronic influence of a substituent on the aniline ring is a composite of its inductive and resonance effects. These effects modulate the electron density on the amino group, thereby altering the molecule's reactivity and physicochemical properties.
Basicity and Hammett Constants
The basicity of an aniline is a direct measure of the availability of the nitrogen lone pair to accept a proton. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, rendering it less basic (lower pKa).[1] This relationship can be quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants for side-chain reactions of meta- and para-substituted benzene derivatives.
Below is a table summarizing the Hammett substituent constants (σ) and the corresponding pKa values for a series of para-substituted anilines. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH2 | -0.66 | 6.08[2] |
| -OCH3 | -0.27 | 5.34[1] |
| -CH3 | -0.17 | 5.12[2] |
| -H | 0.00 | 4.60[1] |
| -Cl | 0.23 | 3.98[2] |
| -Br | 0.23 | 3.91[1] |
| -CN | 0.66 | 1.74[1] |
| -NO2 | 0.78 | 1.00[1] |
Spectroscopic Data
The electronic perturbations caused by substituents are also reflected in the spectroscopic properties of anilines.
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the aniline ring and the amino group are sensitive to the electronic environment. Electron-withdrawing groups tend to deshield the aromatic protons and carbons, shifting their signals to higher ppm values, while electron-donating groups cause upfield shifts.
| Substituent (para-) | ¹H Shift of NH₂ (ppm) | ¹³C Shift of C-NH₂ (ppm) |
| -OCH₃ | 3.36 | 141.6 |
| -CH₃ | 3.44 | 145.8 |
| -H | 3.56 | 146.5 |
| -Cl | 3.69 | 146.7 |
| -NO₂ | 4.41 | 155.4 |
| Note: Representative data synthesized from various sources. Exact chemical shifts can vary with solvent and concentration. |
IR Spectroscopy: The position of the N-H stretching vibrations in the infrared spectrum is indicative of the electron density on the nitrogen atom. Electron-withdrawing groups increase the force constant of the N-H bond, leading to a shift to higher wavenumbers (frequencies). Conversely, electron-donating groups shift the N-H stretching bands to lower wavenumbers. For primary anilines, two distinct N-H stretching bands are observed: an asymmetric and a symmetric stretch.[1]
| Substituent (para-) | Asymmetric ν(N-H) (cm⁻¹) | Symmetric ν(N-H) (cm⁻¹) |
| -OCH₃ | ~3450 | ~3370 |
| -CH₃ | ~3460 | ~3380 |
| -H | ~3470 | ~3390 |
| -Cl | ~3480 | ~3395 |
| -NO₂ | ~3505 | ~3410 |
| Note: Approximate values; exact frequencies are solvent-dependent. |
UV-Vis Spectroscopy: The electronic transitions of anilines, typically π → π* transitions of the benzene ring, are observed in the UV-Vis spectrum. The position of the maximum absorbance (λmax) is affected by substituents. Electron-donating groups, which increase conjugation with the ring, cause a bathochromic (red) shift to longer wavelengths. Electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths.[3]
| Substituent (para-) | λmax (nm) |
| -NH₂ | 298 |
| -OH | 287 |
| -CH₃ | 285 |
| -H | 280[3] |
| -Cl | 289 |
| -CHO | 323 |
| -NO₂ | 381 |
| Note: Values are for the primary absorption band and can vary with solvent. |
Experimental Protocols
Accurate determination of the electronic properties of substituted anilines relies on standardized experimental procedures.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the difference in the UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 4 pH units centered around the expected pKa of the aniline.
-
Preparation of Aniline Solutions: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same aniline concentration but different pH values.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each buffered aniline solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.[4]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the substituted aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Calibrate the spectra using the TMS signal. Assign the chemical shifts of the aromatic and amino group protons and carbons.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the aniline with dry KBr and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the N-H stretching frequencies (typically 3300-3500 cm⁻¹) and the C-N stretching frequency (around 1250-1340 cm⁻¹ for aromatic amines).[1]
Visualizations
Substituent Effects on Basicity
The following diagram illustrates the relationship between the electronic nature of a substituent and the basicity (pKa) of the corresponding para-substituted aniline.
References
Positional Isomerism in Aniline Derivatives: A Comparative Guide to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on an aromatic ring is a fundamental determinant of a molecule's biological activity. In the realm of medicinal chemistry, the positional isomerism of aniline derivatives—specifically the ortho, meta, and para orientations—can profoundly influence the pharmacological profile of a synthesized drug. This guide provides an objective comparison of the biological efficacy of drugs derived from different aniline isomers, supported by experimental data and detailed methodologies, to aid researchers in drug design and development.
The Impact of Isomerism on Pharmacological Activity
The spatial arrangement of substituents on the aniline ring affects its electronic properties, steric hindrance, and overall molecular geometry. These factors, in turn, dictate how a drug molecule interacts with its biological target, influencing its potency, selectivity, and metabolic stability. This guide will explore these differences through the lens of two key aniline isomer groups: toluidines (methylanilines) and aminobenzoic acids.
Comparative Biological Efficacy: Toluidine Isomers
The toluidine isomers (ortho-, meta-, and para-toluidine) serve as foundational building blocks for a variety of pharmacologically active compounds. Their differential biological effects are particularly evident in the fields of oncology and toxicology.
Cytotoxicity and Carcinogenicity:
Studies have shown that the position of the methyl group on the aniline ring significantly impacts the toxic and carcinogenic properties of its derivatives. For instance, ortho-toluidine is recognized as a more potent carcinogen compared to its para-isomer.[1] This difference in activity is thought to be related to their metabolic activation pathways.
Some research has explored the cytotoxic effects of specific derivatives. For example, a study on poly(o-toluidine) (POT) demonstrated its anticancer activity against MG-63 bone cancer cells, with a reported IC50 value of 83.15 µg/mL.[2][3] While direct comparative IC50 values for a series of drugs derived from all three toluidine isomers are not always available in a single study, the existing toxicological data strongly suggests that the isomeric form is a critical determinant of biological outcome.
Table 1: Comparative Cytotoxicity and Carcinogenicity of Toluidine Derivatives
| Aniline Isomer | Derivative Type | Biological Effect | Quantitative Data (if available) | Reference |
| ortho-Toluidine | Poly(o-toluidine) | Anticancer (Cytotoxicity) | IC50: 83.15 µg/mL (MG-63 cells) | [2][3] |
| ortho-Toluidine | - | Carcinogenicity | More potent carcinogen than p-toluidine | [1] |
| para-Toluidine | - | Carcinogenicity | Weaker carcinogen than o-toluidine | [4] |
| meta-Toluidine | - | Carcinogenicity | Not carcinogenic in male rats and female mice | [4] |
Comparative Biological Efficacy: Aminobenzoic Acid Isomers
The isomers of aminobenzoic acid—anthranilic acid (ortho), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA)—are precursors to distinct classes of therapeutic agents with widely differing mechanisms of action.[5]
ortho-Aminobenzoic Acid (Anthranilic Acid) Derivatives:
Derivatives of anthranilic acid are well-known as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5]
para-Aminobenzoic Acid (PABA) Derivatives:
PABA is a crucial intermediate in the folate synthesis pathway of bacteria, making its derivatives, such as sulfonamides, effective antimicrobial agents.[5] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase. PABA and its derivatives are also utilized in sunscreens for their UVB-absorbing properties and in the treatment of certain fibrotic disorders.[5]
meta-Aminobenzoic Acid Derivatives:
This isomer has been less explored therapeutically compared to its ortho and para counterparts.[5]
Table 2: Comparative Pharmacological Profiles of Aminobenzoic Acid Derivatives
| Aniline Isomer | Common Drug Class | Primary Mechanism of Action | Therapeutic Application | Reference |
| ortho-Aminobenzoic Acid | NSAIDs | COX Enzyme Inhibition | Anti-inflammatory | [5] |
| para-Aminobenzoic Acid | Sulfonamides | Dihydropteroate Synthase Inhibition | Antibacterial | [5] |
| meta-Aminobenzoic Acid | Less Common | Not well-documented | Limited | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of the biological efficacy of drug candidates.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., HEK293)
-
96-well plates
-
MTT solution (0.5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate the plate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be calculated.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8]
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX enzyme with the test compound in the assay buffer containing heme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Measurement: Measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA, LC-MS/MS). The IC50 value can be determined by comparing the PGE2 levels in the presence and absence of the inhibitor.[1][9]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating and understanding the action of these drugs, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by aniline derivatives.
Many aniline derivatives, particularly those used in oncology, target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Inhibition of this pathway can halt cell proliferation and survival.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Antibacterial Evaluation of Pure Poly(o-Toluidine) for Tissue Engineering and Cancer Treatment | Journal of Environmental Nanotechnology [nanoient.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-3-(trifluoromethyl)aniline: Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-3-(trifluoromethyl)aniline was not found in the provided search results. The following information is based on closely related isomers, such as 2-Methoxy-5-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline. Chemical properties and hazards can vary significantly between isomers. Therefore, it is imperative to consult the official SDS provided by your chemical supplier for the specific compound you are using.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on data for structurally similar compounds and are intended to offer a framework for safe handling and disposal.
Hazard Profile of Related Isomers
The following table summarizes the hazard classifications for isomers of this compound. This data should be used as a reference to understand the potential risks associated with this class of compounds.
| Hazard Classification | 2-Methoxy-5-(trifluoromethyl)aniline[1][2] | 2-Methyl-3-(trifluoromethyl)aniline[3] |
| GHS Pictogram(s) | GHS07 (Exclamation Mark)[1] | Not explicitly stated, but hazards indicate GHS07. |
| Signal Word | Warning[1] | Warning[3] |
| Hazard Statements (H-Codes) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] | Harmful if swallowed.[3] Harmful in contact with skin.[3] Causes skin irritation.[3] Causes serious eye irritation.[3] |
| Precautionary Statements (P-Codes) | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338[1] | Not explicitly detailed in the same format. |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific target organ toxicity — Single exposure - Category 3[1] | Acute toxicity, oral (Category 4), Acute toxicity, dermal (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[3] |
Personal Protective Equipment (PPE)
When handling this compound or its isomers, it is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Recommendation |
| Hand Protection | Wear protective gloves.[4] |
| Eye Protection | Use chemical safety goggles or glasses.[4] |
| Skin and Body Protection | Wear suitable protective clothing.[4] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[7]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the waste in its original or a compatible, properly labeled container. The container should be tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[6][8]
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof container for the waste.
-
Clearly label the container with the full chemical name, "this compound," and any associated hazard symbols (e.g., "Harmful," "Irritant").
-
Ensure the label includes the date of waste generation.
Step 3: On-site Storage
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from heat, sparks, and open flames.[5]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
Step 4: Spill Management
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[8]
-
Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[5][7]
-
Prevent the spill from entering drains, surface waters, or groundwater.[3][8]
Step 5: Final Disposal
-
Dispose of the waste through an approved and licensed hazardous waste disposal company.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]
- 2. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tuodaindus.com [tuodaindus.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. caelo.de [caelo.de]
Personal protective equipment for handling 2-Methoxy-3-(trifluoromethyl)aniline
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Methoxy-3-(trifluoromethyl)aniline (CAS No. 634187-08-9). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Viton® or Butyl rubber gloves . If unavailable, heavy-duty Nitrile gloves may be used for short-duration tasks with immediate replacement upon any sign of degradation or exposure.[2] | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[2][3] Viton® and Butyl rubber offer superior resistance to these chemical classes.[2] Nitrile gloves have poor resistance to aromatic and halogenated hydrocarbons and should be used with caution.[2] |
| Eye Protection | Chemical safety goggles and a face shield . | Provides protection against splashes and airborne particles. |
| Skin and Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes . For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a certified chemical fume hood . If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare all required equipment and reagents before handling the compound.
-
Have a designated waste container for this compound waste.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of this compound within a chemical fume hood.
-
Avoid direct contact with the chemical. Use appropriate tools (spatulas, etc.) for transfers.
-
Keep the container tightly closed when not in use.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Remove and properly dispose of contaminated gloves.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: Managing this compound Waste
Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.
Waste Segregation and Storage:
-
Solid Waste: Collect solid waste (e.g., contaminated consumables, unreacted chemical) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, clearly labeled, and sealed hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Procedure:
-
Collection: All waste must be collected by a licensed hazardous waste disposal company.
-
Documentation: Maintain a detailed log of all waste generated, including the amount and date of disposal.
-
Treatment: While not to be performed by laboratory personnel, the primary methods for the disposal of aromatic amine waste involve incineration or chemical treatment, such as with Fenton's reagent, to break down the hazardous compounds.[4]
Chemical Spill Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
